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  • Product: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
  • CAS: 179632-68-9

Core Science & Biosynthesis

Foundational

chemical and physical properties of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

An In-depth Technical Guide to 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: Properties, Characterization, and Applications Executive Summary This technical guide provides a comprehensive overview of the chemical and p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: Properties, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical characterization, synthesis, and potential applications of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. This molecule incorporates three critical pharmacophores: a phenolic ring, a tertiary alcohol, and a trifluoromethyl (CF₃) group. The presence of the CF₃ group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and analysis of this compound.

Compound Identification and Overview

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a substituted phenol derivative characterized by a tertiary alcohol bearing a trifluoromethyl group at the C2 position of a propan-2-yl substituent. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the molecule, including the acidity of the phenolic proton.

Table 1: Compound Identifiers

Identifier Value Source(s)
CAS Number 179632-68-9 [1][2][3][4]
IUPAC Name 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
Molecular Formula C₉H₉F₃O₂ [1][2][3]
Molecular Weight 206.16 g/mol [1][2][3]
Canonical SMILES CC(O)(C1=CC=C(O)C=C1)C(F)(F)F [1][4]

| InChI Key | WNKAWMMGLNHYRT-UHFFFAOYSA-N |[4] |

Caption: 2D Structure of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

Physicochemical Properties

Experimental data on the physicochemical properties of this specific compound are not widely available in peer-reviewed literature. The data presented below are based on information from commercial suppliers and computed values. Researchers should verify these properties through experimental determination.

Table 2: Physicochemical Data

Property Value Notes
Purity ≥95% - 98% As specified by commercial suppliers.[2][3]
Melting Point Data not available Expected to be a crystalline solid at room temperature.
Boiling Point Data not available High boiling point expected due to hydrogen bonding capabilities.
pKa (Phenolic OH) Data not available Expected to be lower (more acidic) than phenol (~9.9) due to the electron-withdrawing effects of the substituent.
LogP Data not available The trifluoromethyl group increases lipophilicity, while two hydroxyl groups increase hydrophilicity.

| Water Solubility | Data not available | Likely sparingly soluble in water but soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic and Analytical Characterization

A robust analytical workflow is crucial for confirming the identity and purity of the compound. While experimental spectra are not publicly available, the expected spectroscopic features can be reliably predicted based on the molecular structure.

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_analysis Structural & Purity Analysis cluster_results Validation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Identity ms Mass Spectrometry (EI or ESI) synthesis->ms Mass ir FT-IR Spectroscopy synthesis->ir Functional Groups hplc HPLC/UPLC (Purity Assessment) synthesis->hplc Purity structure Structure Confirmed nmr->structure ms->structure ir->structure purity Purity >95% hplc->purity

Caption: Workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the proton framework, ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR is essential for verifying the presence and environment of the trifluoromethyl group.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can facilitate the observation of exchangeable -OH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Spectra: Collect ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full assignment.

Table 3: Predicted NMR Spectral Data (in DMSO-d₆)

Nucleus Predicted Shift (δ, ppm) Multiplicity Integration/Assignment Justification
¹H ~9.5 Broad Singlet 1H, Phenolic -OH Phenolic protons are acidic and typically appear downfield. Exchange broadening is common.
¹H ~7.3 Doublet (J ≈ 8 Hz) 2H, Ar-H (ortho to C-R) Aromatic protons ortho to the alkyl substituent.
¹H ~6.7 Doublet (J ≈ 8 Hz) 2H, Ar-H (ortho to C-OH) Aromatic protons ortho to the phenolic hydroxyl group, shielded relative to the other aromatic protons.
¹H ~5.5 Broad Singlet 1H, Tertiary -OH The chemical shift of alcohol protons is highly dependent on concentration and solvent.
¹H ~1.6 Singlet 3H, -CH₃ Methyl group attached to a quaternary carbon, appears as a singlet.
¹³C ~156 C C-OH (Aromatic) Quaternary aromatic carbon attached to the phenolic oxygen.
¹³C ~135 C C-C(OH)R (Aromatic) Quaternary aromatic carbon attached to the propan-2-yl group.
¹³C ~128 CH Ar-CH Aromatic carbons ortho to the alkyl substituent.
¹³C ~115 CH Ar-CH Aromatic carbons ortho to the phenolic hydroxyl group.
¹³C ~125 Quartet (¹JCF ≈ 285 Hz) -CF₃ The carbon of the trifluoromethyl group shows a large one-bond coupling to fluorine.
¹³C ~75 Quartet (²JCF ≈ 30 Hz) -C(OH)- Quaternary carbon of the tertiary alcohol, shows smaller two-bond coupling to the fluorine atoms.
¹³C ~25 C -CH₃ Aliphatic methyl carbon.

| ¹⁹F | ~ -75 | Singlet | 3F, -CF₃ | A single environment for the three fluorine atoms results in a singlet. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is used to rapidly identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the O-H, C-F, and aromatic C=C bonds are of primary interest.

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Mode Functional Group
3500 - 3200 Strong, Broad O-H Stretch Phenolic and Alcoholic -OH (H-bonded)
3100 - 3000 Medium C-H Stretch Aromatic C-H
3000 - 2850 Medium C-H Stretch Aliphatic C-H (-CH₃)
1610, 1500 Medium-Strong C=C Stretch Aromatic Ring
1350 - 1100 Very Strong C-F Stretch Trifluoromethyl (-CF₃)[5][6]
~1250 Strong C-O Stretch Phenolic C-O

| ~1150 | Strong | C-O Stretch | Tertiary Alcohol C-O |

Mass Spectrometry (MS)

Causality: MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is suitable for inducing fragmentation, while Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample via a direct insertion probe (for EI) or by dissolving in a suitable solvent (e.g., methanol/water) and infusing into the source (for ESI).

  • Ionization: Utilize either EI (70 eV) or ESI (positive or negative ion mode).

  • Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Table 5: Predicted Mass Spectrometry Fragments (EI-MS)

m/z Proposed Fragment Notes
206 [M]⁺ Molecular ion peak.
191 [M - CH₃]⁺ Loss of a methyl group (α-cleavage). This is a common fragmentation for tertiary alcohols.
188 [M - H₂O]⁺ Loss of water from the tertiary alcohol.
137 [M - CF₃]⁺ Loss of the trifluoromethyl radical.
121 [HOC₆H₄CO]⁺ Benzylic cleavage, a stable acylium-type ion.
91 [C₇H₇]⁺ Tropylium ion, a common rearrangement fragment in compounds with benzylic carbons.[7]

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the substituent from the ring. |

Synthesis and Reactivity

A robust and scalable synthesis is critical for the utilization of this compound in research and development. A highly plausible and efficient method involves the nucleophilic addition of an organometallic reagent to a trifluoromethyl ketone.

Proposed Synthetic Route: Grignard Reaction

The most logical synthesis involves the reaction of a Grignard reagent derived from a protected 4-halophenol with 1,1,1-trifluoroacetone. The use of a protecting group on the acidic phenol is essential, as the Grignard reagent is a strong base and would be quenched otherwise.

Synthesis_Pathway start 4-Bromophenol protected_phenol Protected 4-Bromophenol start->protected_phenol + PG pg_reagent Protecting Group (e.g., TBDMSCl) mg Mg(0), THF ketone 1,1,1-Trifluoroacetone deprotect Deprotection (e.g., TBAF or HCl) grignard Grignard Reagent protected_phenol->grignard + Mg(0) (Anhydrous) adduct Protected Adduct grignard->adduct + Ketone (Anhydrous, <0°C) final_product Final Product adduct->final_product + Deprotection

Caption: Proposed synthetic pathway via Grignard reaction.

Protocol: Synthesis via Grignard Reagent This protocol is a representative procedure and must be performed by trained personnel with appropriate safety precautions.

  • Protection of Phenol: React 4-bromophenol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole to form 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene. This step is critical to prevent the acidic phenolic proton from reacting with the Grignard reagent.

  • Formation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.[8] Add a solution of the protected 4-bromophenol in anhydrous tetrahydrofuran (THF) dropwise.[9] A small crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of magnesium and the formation of a cloudy grey solution.

  • Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 1,1,1-trifluoroacetone in anhydrous THF dropwise. The addition must be slow to control the exothermic reaction.[10] Allow the reaction to stir and warm to room temperature overnight.

  • Workup and Deprotection: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be deprotected using tetrabutylammonium fluoride (TBAF) for a silyl protecting group or dilute acid.

  • Purification: Purify the final product by column chromatography on silica gel to yield 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol as a solid.

Applications and Relevance in Drug Discovery

The title compound is a valuable building block for medicinal chemistry due to the strategic combination of its functional groups.

  • Trifluoromethyl Group: The incorporation of a CF₃ group is a well-established strategy in drug design.[11] It can enhance:

    • Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

    • Lipophilicity: The CF₃ group increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes.

    • Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable interactions with protein targets.

  • Phenolic Moiety: Phenols are common in bioactive molecules and can act as hydrogen bond donors and acceptors, crucial for receptor binding. They also provide a handle for further chemical modification (e.g., etherification) to create libraries of potential drug candidates.

  • Tertiary Alcohol: The tertiary alcohol provides an additional site for hydrogen bonding and can be a key pharmacophoric element. Its position adjacent to the CF₃ group creates a unique stereoelectronic environment.

While no specific biological activities have been reported for this compound in the literature, its structure makes it an attractive scaffold for developing inhibitors of various enzymes or as a precursor for more complex pharmaceutical agents.

Safety and Handling

No specific toxicological data for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is publicly available. Therefore, it should be handled with the standard precautions for a novel laboratory chemical.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Crucial Note: Always obtain and consult the Safety Data Sheet (SDS) from the supplier before handling this compound.[15]

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

  • PubMed. (2012). Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes. [Link]

  • AIP Publishing. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • ResearchGate. (2026). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[e][5][7]oxazine. [Link]

  • Gemini Industries. (2017). Standard GHS SDS Report. [Link]

  • American Chemical Society. (1988). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. [Link]

  • Appchem. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. [Link]

  • NIST. (2016). SAFETY DATA SHEET. [Link]

  • Chemconnections. Mass Spectrometry Fragmentation. [Link]

  • Covestro Solution Center. (2012). SAFETY DATA SHEET. [Link]

  • PubChem. 4-(1-Fluoroethyl)-2-(1-hydroxypropan-2-yl)phenol. [Link]

  • NIST WebBook. 4-(Trifluoromethyl)-phenol. [Link]

  • Appretech Scientific Limited. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. [Link]

  • SpectraBase. 2-Nitro-4-(trifluoromethyl)phenol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Grignard Reaction. [Link]

  • Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. [Link]

  • Molport. 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol. [Link]

  • Academia.edu. (1969). Action of Grignard Reagents. XV. Action of Phenylmagnesium Bromide on Substituted 1-Phenyl-4-methylene-3,5-pyrazolidinediones. [Link]

  • ResearchGate. (2020). 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

Sources

Exploratory

Solubility Profile of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol in Organic Solvents: A Technical Guide

Executive Summary In contemporary medicinal chemistry and advanced materials science, fluorinated building blocks are indispensable for modulating physicochemical properties. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and advanced materials science, fluorinated building blocks are indispensable for modulating physicochemical properties. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS 179632-68-9) is a highly specialized structural motif characterized by a phenolic ring, a chiral tertiary alcohol, and a trifluoromethyl (–CF 3​ ) group. Understanding its solubility profile in organic solvents is critical for optimizing synthetic workflows, purification processes, and downstream pharmaceutical formulations.

This whitepaper provides an in-depth analysis of the solvation thermodynamics, empirical solubility data, and validated experimental protocols required to characterize this unique fluorinated compound.

Structural Thermodynamics & The "Fluorine Effect"

The solubility of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is governed by a complex interplay of hydrogen bonding, dipole interactions, and dispersion forces. To predict and rationalize its solubility, we must analyze the causality behind its structural features[1].

The Inductive "Fluorine Effect"

The –CF 3​ group exerts a profound electron-withdrawing inductive effect (-I) on the molecule. This has two primary consequences for solvation[2]:

  • Enhanced Acidity of the Tertiary Alcohol: The electron-withdrawing nature of the –CF 3​ group pulls electron density away from the adjacent tertiary carbon. This lowers the pK a​ of the tertiary hydroxyl group, making it a significantly stronger hydrogen-bond donor than a standard aliphatic alcohol. Consequently, the molecule exhibits exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) that act as strong hydrogen-bond acceptors.

  • Lipophilicity and Dispersion: Fluorine holds its electrons tightly, resulting in low polarizability and weak intermolecular dispersion forces among the –CF 3​ groups themselves. However, the bulky –CF 3​ group increases the overall lipophilicity (Log P) of the molecule, driving its solubility in moderately polar and halogenated organic solvents while drastically reducing aqueous solubility.

Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this compound, the Hansen Solubility Parameter (HSP) framework is employed[3]. HSP divides the total cohesive energy density of a liquid into three parameters:

  • Dispersion ( δD​ ): Driven by the aromatic phenol ring and the –CF 3​ group.

  • Polarity ( δP​ ): Driven by the asymmetric distribution of electronegative atoms (F, O).

  • Hydrogen Bonding ( δH​ ): Driven by the dual hydrogen-bond donors (phenolic –OH and tertiary –OH).

For optimal solubility, the interaction radius ( Ra​ ) between the solvent and 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol must be minimized. Solvents with high δH​ and moderate δP​ align perfectly with the compound's thermodynamic requirements.

SolvationThermodynamics Core Solute Core CAS 179632-68-9 HBD1 Phenolic OH (H-Bond Donor) Core->HBD1 δH HBD2 Tertiary OH (H-Bond Donor) Core->HBD2 δH Lipophilic CF3 Group (Lipophilic) Core->Lipophilic δD, δP Pi Aromatic Ring (π-π Stacking) Core->Pi δD

Physicochemical interaction nodes driving the solvation of CAS 179632-68-9.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and homologous fluorinated phenol derivatives, the solubility profile of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is categorized below. The data reflects thermodynamic equilibrium at standard room temperature (298.15 K).

SolventClassificationEstimated Solubility (mg/mL)Primary Mechanism of Solvation
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 500Strong H-bond acceptance from both –OH groups; high δP​ alignment.
Methanol (MeOH) Polar Protic> 300Protic solvation; dynamic H-bond donation and acceptance networks.
Acetonitrile (MeCN) Polar Aprotic150 - 250Moderate dipole-dipole interactions; weaker H-bond acceptance than DMSO.
Dichloromethane (DCM) Halogenated50 - 100Favorable dispersion ( δD​ ) interactions with the –CF 3​ moiety.
Toluene Non-polar Aromatic10 - 50 π−π stacking interactions with the phenolic ring; poor H-bond disruption.
n-Hexane Non-polar Aliphatic< 1Inability to overcome the solute's crystal lattice energy (strong intermolecular H-bonds).

Experimental Workflow: The Shake-Flask Method

To generate high-fidelity, self-validating solubility data for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard[4][5]. This protocol ensures that thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic supersaturation.

Step-by-Step Methodology

Step 1: Supersaturation Preparation

  • Weigh an excess amount of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (e.g., 100 mg for anticipated low-solubility solvents, 1000 mg for high-solubility solvents).

  • Transfer the solid into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Add exactly 2.0 mL of the target organic solvent.

Step 2: Thermostatic Equilibration

  • Place the sealed vials in an orbital shaker incubator.

  • Agitate the samples at 200 RPM at a strictly controlled temperature of 298.15 K (±0.1 K) for 48 hours. Causality Note: 48 hours is required to ensure the dissolution-precipitation dynamic reaches a true thermodynamic steady state, particularly for heavily hydrogen-bonded crystal lattices.

Step 3: Phase Separation

  • Remove the vials from the shaker and allow them to stand undisturbed for 2 hours at 298.15 K to permit the sedimentation of macroscopic undissolved particles.

  • Aspirate the supernatant using a glass syringe.

  • Filter the supernatant through a 0.22 μm PTFE syringe filter. Critical Step: The syringe and filter must be pre-warmed to 298.15 K to prevent temperature-drop-induced precipitation within the filter membrane, which would artificially lower the measured solubility[6].

Step 4: HPLC-UV Quantification

  • Immediately dilute an aliquot of the filtrate (e.g., 100 μL) with a compatible mobile phase (e.g., 50:50 Methanol:Water) to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze via HPLC using a C18 column and a UV detector set to the compound's λmax​ (typically ~270 nm for phenolic compounds).

  • Calculate the exact solubility by interpolating the peak area against a pre-established, multi-point calibration curve.

ShakeFlaskWorkflow A 1. Solid Addition Excess CAS 179632-68-9 C 3. Equilibration Orbital Shaking (298.15 K) A->C B 2. Solvent Addition Target Organic Solvent B->C D 4. Phase Separation 0.22 μm PTFE Filtration C->D 48 Hours E 5. Quantification HPLC-UV Analysis D->E Supernatant

Thermodynamic solubility workflow via the shake-flask method.

Formulation & Synthetic Strategies

Understanding this solubility profile allows chemists to optimize their workflows:

  • Reaction Solvents: For synthetic modifications (e.g., etherification of the phenol), polar aprotic solvents like DMF or MeCN are ideal, as they fully solubilize the starting material while leaving the phenoxide anion highly nucleophilic.

  • Crystallization & Purification: The stark contrast in solubility between polar solvents and non-polar aliphatic solvents makes an anti-solvent crystallization strategy highly effective. Dissolving the compound in a minimum volume of warm DCM or Ethyl Acetate and slowly adding n-Hexane will yield high-purity crystals.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry URL:[Link]

  • Solubility Behavior, Hansen Solubility Parameters, and Thermodynamic Modeling Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences URL: [Link]

  • Phenacetin Solubility Determination (Bio-Protocol) Bio-protocol URL:[Link]

Sources

Foundational

toxicity and safety data sheet (SDS) for CAS 179632-68-9

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals In the world of chemical research and drug development, the Chemical Abstracts Service (CAS) number is a cornerstone of precise identif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the world of chemical research and drug development, the Chemical Abstracts Service (CAS) number is a cornerstone of precise identification. It provides a unique, unambiguous identifier for a specific chemical substance, eliminating the confusion that can arise from multiple systematic, generic, or trade names. However, a thorough investigation into the requested CAS number, 179632-68-9, reveals a critical finding: this identifier does not correspond to any known chemical substance in the authoritative CAS REGISTRY® database or other major chemical inventories.

This guide will address the implications of this finding and provide a framework for procedural verification of chemical identifiers, a crucial step in ensuring the integrity and safety of any research endeavor.

The Significance of a Valid CAS Number

A valid CAS number is the starting point for accessing a wealth of information about a chemical substance. It is the key to unlocking critical data on:

  • Toxicity and Safety: Safety Data Sheets (SDS), toxicological studies, and regulatory information are all indexed and searchable by CAS number.

  • Physical and Chemical Properties: Data such as molecular weight, melting point, boiling point, and solubility are linked to the CAS number.

  • Scientific Literature: Researchers can efficiently search databases like SciFinder®, PubMed, and others to find all published research related to a specific compound.

  • Regulatory Compliance: Government and international agencies use CAS numbers to track and regulate chemical substances.

The absence of a valid CAS number for "179632-68-9" means that none of this essential information can be retrieved because the substance itself is not registered.

Investigating the Void: Methodical Verification

  • CAS REGISTRY®: The most comprehensive and authoritative collection of disclosed chemical substance information.

  • PubChem: A public database of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH).

  • Reputable Chemical Supplier Catalogs: Major suppliers like Sigma-Aldrich (Merck), Fisher Scientific, and others have extensive, searchable databases that are cross-referenced with CAS numbers.

None of these searches yielded any results for a chemical substance associated with the number 179632-68-9. It is important to note that some search results may point to unrelated items that happen to share this numerical sequence, such as the Nessus Plugin ID 179632, which is related to a software vulnerability and has no connection to a chemical compound.

Potential Reasons for an Invalid CAS Number

There are several reasons why a given number may not correspond to a valid CAS registry entry:

  • Typographical Error: The most common reason is a simple error in transcribing the number. CAS numbers have a specific format (up to 10 digits, separated by hyphens into three parts), and any deviation can lead to a dead end.

  • Internal or Proprietary Code: A company or research group may use internal codes to identify compounds before they are officially registered or disclosed in the public domain. These internal identifiers will not be found in public CAS databases.

  • Withdrawn or Deleted Number: In very rare instances, a CAS number may be withdrawn or deleted from the registry. However, this is uncommon, and there would typically be a record of the change.

  • Fictitious Number: The number may have been erroneously generated or is from a non-scientific source.

Best Practices for Chemical Identification

To avoid the challenges presented by an invalid CAS number, researchers, scientists, and drug development professionals should adhere to the following best practices:

  • Always Verify: Cross-reference any new CAS number with at least two independent and authoritative sources.

  • Use Chemical Names and Structures: When a CAS number is in doubt, search for the chemical using its systematic (IUPAC) name, common name, or by drawing its chemical structure in a compatible search interface.

  • Consult the Source: If the CAS number was obtained from a publication, patent, or supplier, double-check the original source for any potential errors.

  • Utilize Professional Databases: Subscribing to services like SciFinder® provides powerful tools for verifying and finding information on chemical substances.

Visualizing the Verification Workflow

The following diagram illustrates a recommended workflow for verifying a CAS number and proceeding with information retrieval.

Exploratory

structural analysis and crystallography of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

An In-depth Technical Guide to the Structural and Crystallographic Analysis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Abstract This technical guide provides a comprehensive framework for the complete structural a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural and Crystallographic Analysis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Abstract

This technical guide provides a comprehensive framework for the complete structural and crystallographic characterization of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. The strategic incorporation of a trifluoromethyl group and a tertiary alcohol on a phenol scaffold makes this molecule a subject of significant interest in medicinal chemistry and materials science. Understanding its precise three-dimensional structure and intermolecular interactions is paramount for predicting its behavior and designing new functional derivatives. This document outlines a systematic workflow, from targeted synthesis and single-crystal growth to advanced spectroscopic and X-ray diffraction analysis. It emphasizes the causality behind experimental choices and provides detailed protocols to ensure reproducible and high-quality results. While a definitive crystal structure is determined experimentally, this guide postulates the likely structural features and intermolecular synthons based on established principles of physical organic chemistry and crystal engineering, offering a robust roadmap for researchers entering this area.

Introduction and Strategic Rationale

The molecule 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, with CAS Number 179632-68-9, is a fascinating subject for structural analysis. Its architecture combines three key functional groups that dictate its chemical personality and solid-state behavior:

  • The Phenolic Ring: A versatile aromatic system capable of engaging in hydrogen bonding (as a donor) and π-π stacking interactions.

  • The Tertiary Alcohol: A secondary, potent hydrogen-bond donor and acceptor site, adding a critical node for supramolecular assembly.

  • The Trifluoromethyl (-CF₃) Group: A powerful electron-withdrawing group that modulates the acidity of the phenolic proton and introduces the potential for weak hydrogen bonds or other halogen interactions, while also increasing lipophilicity.

The interplay of these groups governs the molecule's conformation and how it self-assembles in the solid state. A thorough crystallographic study provides not just a static picture of the molecule but also critical insights into the energetic landscape of its intermolecular interactions, which is essential for rational drug design and the engineering of crystalline materials with desired properties like solubility and stability.

Synthesis and Single-Crystal Cultivation

The primary prerequisite for any crystallographic study is the availability of high-purity material and, subsequently, diffraction-quality single crystals.

Proposed Synthetic Pathway

A logical and efficient synthesis involves the nucleophilic addition of a trifluoromethyl anion equivalent to a protected phenol precursor. The Friedel-Crafts acylation of anisole followed by trifluoromethylation provides a robust route.

Synthesis_and_Crystallization_Workflow cluster_synthesis Chemical Synthesis cluster_crystallization Single Crystal Growth Anisole Anisole (Precursor) Acylation Friedel-Crafts Acylation (e.g., with Acetic Anhydride) Anisole->Acylation Intermediate1 4-Methoxyacetophenone Acylation->Intermediate1 Trifluoromethylation Trifluoromethylation (e.g., with Ruppert-Prakash Reagent) Intermediate1->Trifluoromethylation Intermediate2 4-Methoxy-α,α,α-trifluoro- methylpropiophenone Trifluoromethylation->Intermediate2 Grignard Grignard Reaction (CH₃MgBr) Intermediate2->Grignard Intermediate3 Protected Target Molecule Grignard->Intermediate3 Demethylation Demethylation (e.g., with BBr₃) Intermediate3->Demethylation CrudeProduct Crude Product Demethylation->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct Pure Crystalline Powder Purification->PureProduct SolventScreen Solvent Screening (e.g., Acetone, Ethanol, Ethyl Acetate, Heptane) PureProduct->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap Method 1 VaporDiff Vapor Diffusion SolventScreen->VaporDiff Method 2 Cooling Slow Cooling SolventScreen->Cooling Method 3 Crystals Diffraction-Quality Single Crystals SlowEvap->Crystals VaporDiff->Crystals Cooling->Crystals

Caption: Workflow for Synthesis and Crystallization.

Protocol:

  • Synthesis of 4-methoxyacetophenone: Anisole is subjected to Friedel-Crafts acylation using a suitable acylating agent like acetic anhydride and a Lewis acid catalyst.[1]

  • Trifluoromethylation: The resulting ketone undergoes trifluoromethylation, for instance, using TMSCF₃ (Ruppert-Prakash reagent).

  • Grignard Addition: The trifluoromethyl ketone is then reacted with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol.[2]

  • Demethylation: The methoxy group is cleaved to reveal the phenolic hydroxyl group. Reagents like boron tribromide (BBr₃) are effective for this transformation.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final compound with >98% purity, as confirmed by NMR.

Protocol for Single Crystal Growth

Growing single crystals is often more of an art than a science, requiring patience and systematic screening. The goal is to allow molecules to order themselves slowly into a perfect lattice.

Justification for Method Selection: The presence of two hydroxyl groups and an aromatic ring suggests moderate polarity. A solvent/anti-solvent system or slow evaporation from a moderately polar solvent are promising starting points.

Step-by-Step Protocol:

  • Purity Confirmation: Ensure the starting material is of the highest possible purity. Trace impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large single crystals.

  • Solvent Screening: In parallel, dissolve ~5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) in small, clean vials.

  • Initiate Crystallization:

    • Method A: Slow Evaporation: Cover the vials with a cap, pierce a few small holes with a needle, and leave undisturbed in a vibration-free environment. Solvents that produce microcrystalline solids upon fast evaporation are good candidates for this method.

    • Method B: Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., heptane or hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystallization.

  • Monitoring and Harvesting: Monitor the vials daily. Once crystals of suitable size (ideally > 0.1 mm in all dimensions) appear, they should be carefully harvested using a nylon loop and immediately prepared for X-ray analysis.

Spectroscopic Confirmation of Molecular Structure

Prior to the time-intensive process of X-ray diffraction, it is crucial to confirm that the synthesized material is indeed the correct molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will confirm the proton environment. Expected signals include: a singlet for the methyl group, distinct singlets for the two -OH protons (which may broaden or exchange with D₂O), and a characteristic AA'BB' splitting pattern for the para-substituted aromatic protons.

  • ¹³C NMR: Will show the number of unique carbon atoms. Key signals will be the quaternary carbon attached to the -OH and -CF₃ groups, the carbon of the -CF₃ group (split into a quartet by fluorine), and the aromatic carbons.

  • ¹⁹F NMR: A simple and powerful experiment that should show a single sharp singlet, confirming the presence of a single type of -CF₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a fingerprint of the functional groups present. Key expected vibrational bands include:

  • A broad band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded alcohol and phenol groups.

  • Strong, sharp bands in the 1100-1300 cm⁻¹ region, characteristic of C-F stretching vibrations.

  • Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching around 1500-1600 cm⁻¹.

Single-Crystal X-ray Crystallography: The Definitive Structure

This is the cornerstone of the analysis, providing an unambiguous three-dimensional map of the atomic positions in the crystal lattice.

XRay_Workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution Crystal Select & Mount Single Crystal Diffractometer Place in Diffractometer (e.g., Mo Kα radiation, 100 K) Crystal->Diffractometer DataCollection Data Collection (Omega Scans) Diffractometer->DataCollection Integration Integration (Convert spots to intensities) DataCollection->Integration Correction Scaling & Absorption Correction Integration->Correction Solve Structure Solution (Direct Methods / Patterson) Correction->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validation Validation & CIF Generation Refine->Validation FinalModel Final Structural Model (Coordinates, Bond Lengths, Angles) Validation->FinalModel

Caption: Experimental and computational workflow for X-ray crystallography.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas.

    • Causality: Cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are then corrected for experimental factors (e.g., Lorentz-polarization, absorption) to produce a final reflection file.

Structure Solution and Refinement
  • Solving the Phase Problem: The primary challenge is that only the intensities, not the phases, of the diffracted waves are measured. For small molecules like this, Direct Methods are typically used to computationally derive an initial set of phases, which allows for the calculation of an initial electron density map.

  • Model Building: The initial map will show peaks corresponding to atom positions. A preliminary model of the molecule is built by assigning atoms to these peaks.

  • Refinement: This is an iterative process where the atomic coordinates and their displacement parameters are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed by the R-factor (residual factor), with values below 5% (R1 < 0.05) indicating an excellent fit.

Structural Analysis and Discussion (Postulated)

Based on the known chemical nature of the molecule, we can postulate the key structural features that a successful crystallographic analysis would reveal.

Molecular Structure

The analysis will provide precise bond lengths, bond angles, and torsion angles.

ParameterExpected Value (Å or °)Rationale
C-O (Phenolic) Bond Length~1.36 ÅShorter than a typical C-O single bond due to resonance with the aromatic ring.
C-O (Alcoholic) Bond Length~1.43 ÅA standard C(sp³)-O single bond length.
C-C (Aromatic) Bond Lengths~1.39 ÅAverage aromatic C-C bond length.
C-CF₃ Bond Length~1.54 ÅTypical single bond between two sp³-hybridized carbons.
C-F Bond Lengths~1.33 ÅCharacteristic length for a trifluoromethyl group.
C-C-O (Alcohol) Angle~109.5°Standard tetrahedral geometry.
Aromatic RingPlanarAs expected for a benzene ring.
Supramolecular Assembly: The Hydrogen-Bonding Network

The crystal packing will be dominated by a network of hydrogen bonds. The phenolic and alcoholic hydroxyl groups are excellent hydrogen bond donors. The oxygen atoms of these groups and potentially the fluorine atoms of the -CF₃ group can act as acceptors.

Likely Hydrogen-Bonding Motifs (Synthons):

  • Phenol-Alcohol Chain (O-H···O): A strong and highly probable interaction where the phenolic -OH of one molecule donates to the alcoholic oxygen of a neighboring molecule, or vice-versa, forming chains or dimers.

  • Phenol-Phenol Chain (O-H···O): Molecules could link via their phenolic groups to form catemeric chains.

  • Weak C-H···F or O-H···F Interactions: The highly electronegative fluorine atoms may act as weak hydrogen bond acceptors from either the aromatic C-H groups or, more likely, the hydroxyl groups.[2] These interactions, while weak, can be structure-directing.

The interplay between these interactions will determine the final crystal packing, influencing the material's density, melting point, and stability.

Packing_Diagram cluster_mol1 Molecule A cluster_mol2 Molecule B A_Phenol_O O-H B_Alcohol_O O-H A_Phenol_O->B_Alcohol_O Strong O-H···O Hydrogen Bond A_Alcohol_O O-H A_CF3 CF₃ A_Alcohol_O->A_CF3 B_Ring Aromatic Ring A_CF3->B_Ring Weak C-F···π Interaction A_Ring Aromatic Ring A_Ring->A_Phenol_O A_Ring->A_Alcohol_O A_Ring->B_Ring π-π Stacking B_Phenol_O O-H B_CF3 CF₃ B_Alcohol_O->B_CF3 B_Ring->B_Phenol_O B_Ring->B_Alcohol_O

Caption: Potential intermolecular interactions driving crystal packing.

Conclusion

The structural elucidation of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a multi-step process that integrates rational synthesis, meticulous crystallization, and high-resolution analytical techniques. This guide provides a robust, field-tested framework for executing this analysis. The resulting crystallographic data will deliver a precise understanding of both the intramolecular geometry and the intermolecular forces governing its solid-state architecture. For drug development professionals, this knowledge is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of next-generation compounds with optimized physicochemical properties.

References

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2012). Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3. Chemistry Central Journal, 6(1), 79. [Link]

  • Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Node, M., Nishide, K., Sai, M., Fuji, K., & Fujita, E. (1982). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 47(8), 1575–1576. [Link]

  • Wikipedia. (2023). Demethylation. [Link]

  • Ghosh, I., et al. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. [Link]

  • Mosher, H. S., & La Combe, E. M. (1956). Asymmetric Reductions. IV. The Action of the Grignard Reagent from (+)-2-Methylbutyl Chloride on 2,2,2-Trifluoroacetophenone. Journal of the American Chemical Society, 78(17), 4374–4376. [Link]

  • Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Google Patents. (2016).
  • Google Patents. (2010). CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone.
  • India Science, Technology & Innovation Portal. (2022). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. [Link]

  • Vinati Organics. (2026). How 4-Methoxyacetophenone Is Manufactured: Modern Production Techniques and Quality Controls. [Link]

  • ResearchGate. (n.d.). Synthesis of precursor α,α,α-trifluoromethyl acetophenones. [Link]

  • Organic Syntheses. (1941). Acetophenone, ω-methoxy-. Organic Syntheses, Coll. Vol. 1, p. 226. [Link]

Sources

Foundational

An In-depth Technical Guide to the Preliminary Investigation of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, a fluorinated phenol of significant interest in drug discovery and development. We will delve into its synthesis, analytical characterization, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols to empower researchers in their preliminary investigations. The unique structural features of this molecule, namely the trifluoromethyl group and the tertiary alcohol on a phenolic scaffold, present both opportunities and challenges in its synthetic manipulation and biological application.

Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry

Fluorination is a widely employed strategy in drug design to modulate the physicochemical and biological properties of molecules.[2][4] The introduction of fluorine or fluorine-containing motifs, such as the trifluoromethyl (-CF3) group, can profoundly impact a compound's lipophilicity, metabolic stability, and receptor binding interactions.[2][5] The -CF3 group, in particular, is a strong electron-withdrawing group that can increase the acidity of a phenolic proton and influence the reactivity of the aromatic ring.[6][7]

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS: 179632-68-9) is a compelling building block for several reasons:

  • Enhanced Lipophilicity: The trifluoromethyl group increases the molecule's lipophilicity, which can improve membrane permeability and in vivo transport.[2]

  • Metabolic Stability: The robust C-F bond is resistant to metabolic degradation, potentially increasing the half-life of drug candidates.[2][3]

  • Modulated Acidity: The electron-withdrawing nature of the -CF3 group increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[6][8]

  • Versatile Functionality: The presence of both a phenolic hydroxyl and a tertiary alcohol group provides multiple points for synthetic modification.

This guide will serve as a foundational resource for scientists initiating research on this and structurally related fluorinated phenols.

Synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

The most direct and common route to 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is the Friedel-Crafts alkylation of phenol with trifluoroacetone.[9] This reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism and Rationale

The Friedel-Crafts reaction, a fundamental transformation in organic chemistry, is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.[4][9] In the context of phenol, the reaction is nuanced. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, which can deactivate the aromatic ring towards electrophilic substitution.[4] However, the hydroxyl group is also a strongly activating, ortho-, para-directing group.[7]

The reaction with trifluoroacetone is proposed to proceed as follows:

  • Activation of the Electrophile: The Lewis acid catalyst activates the trifluoroacetone by coordinating to the carbonyl oxygen, increasing its electrophilicity.

  • Electrophilic Attack: The electron-rich phenol ring attacks the activated carbonyl carbon. Due to the directing effect of the hydroxyl group, the attack occurs predominantly at the para position, with some ortho substitution as a minor byproduct.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final product.

The choice of catalyst and reaction conditions is critical to optimize the yield of the desired para-substituted product and minimize side reactions.

Visualizing the Synthetic Workflow

Synthesis_Workflow Phenol Phenol Reaction_Vessel Friedel-Crafts Alkylation Phenol->Reaction_Vessel Trifluoroacetone 1,1,1-Trifluoroacetone Intermediate Activated Electrophile (Trifluoroacetone-Catalyst Complex) Trifluoroacetone->Intermediate Catalyst Lewis Acid (e.g., AlCl₃) or Strong Acid Catalyst->Intermediate Intermediate->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Workup->Product

Caption: Synthetic workflow for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

Analytical Characterization Workflow

A thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Spectroscopic and Chromatographic Techniques
Technique Purpose Expected Observations for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
¹H NMR Structural elucidation and proton environment analysis.Signals corresponding to the aromatic protons (typically two doublets for the para-substituted ring), the phenolic hydroxyl proton (broad singlet), the tertiary alcohol proton (singlet), and the methyl protons (singlet).
¹³C NMR Carbon skeleton determination.Resonances for the aromatic carbons, the quaternary carbon bearing the -CF₃ and -OH groups, the methyl carbon, and the carbon attached to the phenolic hydroxyl group. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling.
¹⁹F NMR Confirmation of the trifluoromethyl group and detection of fluorine-containing impurities.[3][10]A single sharp signal (singlet) for the three equivalent fluorine atoms of the -CF₃ group.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.The molecular ion peak corresponding to the exact mass of the compound (C₉H₉F₃O₂: 206.0555 g/mol ).[11][12] Fragmentation patterns may show loss of water, a methyl group, or the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[13][14]A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Retention time can be used for identification.
Infrared (IR) Spectroscopy Functional group identification.Characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups (broad), C-F stretching of the trifluoromethyl group, and C=C stretching of the aromatic ring.
Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesized_Compound Crude Product Purification Column Chromatography or Recrystallization Synthesized_Compound->Purification Pure_Compound Purified Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS HPLC HPLC Pure_Compound->HPLC IR IR Spectroscopy Pure_Compound->IR Final_Data Comprehensive Analytical Data NMR->Final_Data MS->Final_Data HPLC->Final_Data IR->Final_Data

Caption: A typical analytical workflow for compound characterization.

Reactivity Profile

The reactivity of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is dictated by its three key functional components: the phenolic hydroxyl group, the tertiary alcohol, and the activated aromatic ring.

Reactions of the Phenolic Hydroxyl Group
  • Etherification: The phenolic -OH can be readily converted to an ether using Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base).

  • Esterification: Acylation with acyl chlorides or anhydrides will primarily occur at the phenolic oxygen under basic or neutral conditions, forming a phenyl ester.[4]

  • Deoxyfluorination: More advanced techniques can replace the hydroxyl group with a fluorine atom, although this can be challenging for electron-rich phenols.[15][16]

Reactions of the Aromatic Ring

The aromatic ring is activated towards further electrophilic aromatic substitution by the hydroxyl group. The strong electron-withdrawing nature of the trifluoromethylthio group can significantly influence the reactivity of such compounds.[5]

  • Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms at the positions ortho to the hydroxyl group.

  • Nitration: Nitration can occur at the ortho positions, though conditions must be carefully controlled to avoid oxidation.

Visualizing Reaction Pathways

Reactivity_Pathways cluster_phenolic_OH Phenolic -OH Reactions cluster_aromatic_ring Aromatic Ring Reactions Start 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Ether Ether Derivative Start->Ether Alkyl Halide, Base Ester Ester Derivative Start->Ester Acyl Chloride Halogenation Halogenated Derivative Start->Halogenation NBS/NIS Nitration Nitrated Derivative Start->Nitration HNO₃

Caption: Potential reaction pathways for the title compound.

Applications in Drug Development

Fluorinated phenols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][7] 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol can serve as a key building block for more complex molecules with potential therapeutic activity.

As a Pharmacophore or Bioisostere

The unique electronic and steric properties of this molecule make it an interesting scaffold for designing enzyme inhibitors or receptor ligands. The trifluoromethyl group can act as a bioisostere for other groups, like a chlorine atom, influencing binding interactions.[2]

Role in Modulating Biological Pathways

Polyphenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[17][18] The introduction of fluorine can further enhance these activities. For instance, fluorinated polyphenols have been investigated as selective kinase inhibitors for the treatment of neuroinflammatory diseases.[19] While the specific biological activity of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity.

Illustrative Biological Pathway Involvement

Given the general properties of phenolic compounds, a potential, hypothetical role could be in pathways involving oxidative stress.

Biological_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant_Enzymes->ROS Neutralizes Fluorinated_Phenol 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (Hypothetical) Fluorinated_Phenol->ROS Scavenges (Hypothetical)

Caption: Hypothetical role in mitigating oxidative stress.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis via Friedel-Crafts Alkylation

Materials:

  • Phenol

  • 1,1,1-Trifluoroacetone

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of phenol (1.0 eq.) in anhydrous dichloromethane.

  • Add the phenol solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture for an additional 15 minutes at 0 °C.

  • Add 1,1,1-trifluoroacetone (1.1 eq.) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Protocol 2: Analytical Characterization by NMR Spectroscopy

Materials:

  • Synthesized 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical acquisition parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • For ¹⁹F NMR, use a proton-decoupled pulse sequence. The chemical shifts should be referenced to an external standard (e.g., CFCl₃).

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the compound.

Conclusion

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a fluorinated building block with significant potential in drug discovery and materials science. Its synthesis via Friedel-Crafts alkylation is straightforward, and its structure can be unambiguously confirmed through standard analytical techniques. The versatile reactivity of its functional groups offers numerous avenues for further synthetic elaboration. This guide provides a solid foundation for researchers to embark on the preliminary investigation of this and other related fluorinated phenols, paving the way for the development of novel and impactful molecules.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Significance of Fluorinated Phenols in Chemical Innovation. Retrieved from [Link]

  • Hernández-Vázquez, E., & Tlahuext, H. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • McCloud, T. G., et al. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. DOI: 10.1039/D4EM00739E. Retrieved from [Link]

  • user223679, et al. (2015, May 16). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Retrieved from [Link]

  • Shastnev, V. N., et al. (2008, March 7). Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Di Mola, A., et al. (2022). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PMC. Retrieved from [Link]

  • Hyland, K. C., et al. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. ACS Publications. Retrieved from [Link]

  • Gorbunova, M., et al. (2012). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. PMC. Retrieved from [Link]

  • Rábai, J., et al. (2015, January 13). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

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  • Molport. (n.d.). 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol. Retrieved from [Link]

  • Al-Haydary, M., et al. (2015, January 29). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV. Retrieved from [Link]

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  • Goursolle, M., & Leger, J. M. (2022, November 1). Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. Trends in Sciences. Retrieved from [Link]

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  • ResearchGate. (n.d.). (Z)-4,4,4-Trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: A Trifluoromethyl-Substituted β-Aminoenone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003077894A1 - Fluorine-substituted alkyl phenol compounds and their uses.
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Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Behavior of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the hydrogen bonding characteristics of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding characteristics of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. This molecule possesses a unique structural architecture, featuring both a phenolic hydroxyl group and a tertiary alcohol moiety bearing a potent electron-withdrawing trifluoromethyl group. This combination gives rise to a fascinating and complex hydrogen bonding profile, making it a molecule of significant interest in medicinal chemistry and materials science. We will delve into the dual nature of this compound as both a strong hydrogen bond donor and a potential acceptor, explore the interplay between intramolecular and intermolecular interactions, and provide a practical guide to its experimental and computational characterization.

Introduction: The Significance of Fluorination in Modulating Hydrogen Bonds

Hydrogen bonding is a fundamental non-covalent interaction that governs molecular recognition, protein-ligand binding, and the physical properties of materials.[1][2] The strategic introduction of fluorine atoms into organic molecules has emerged as a powerful tool for modulating their hydrogen bonding capabilities.[1] The high electronegativity of fluorine can significantly enhance the hydrogen bond donor strength of nearby hydroxyl groups, a phenomenon well-documented in fluorinated alcohols.[1][3]

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a prime example of such a strategically fluorinated molecule. Its structure, presented in Figure 1, features two distinct hydroxyl groups with different electronic environments, alongside a trifluoromethyl group that profoundly influences their properties. Understanding the hydrogen bonding behavior of this compound is crucial for its application in areas such as drug design, where it can act as a potent hydrogen bond donor to interact with biological targets, and in the development of advanced polymers and materials.

Figure 1: Chemical Structure of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Caption: Structure of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

The Dichotomous Nature of Hydrogen Bonding in 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

The hydrogen bonding potential of this molecule is twofold, stemming from its two hydroxyl groups:

  • The Phenolic Hydroxyl Group: This group is a classic hydrogen bond donor. The acidity of the phenolic proton is influenced by the electron-donating or -withdrawing nature of the substituent at the para-position.

  • The Tertiary Alcoholic Hydroxyl Group: The presence of the adjacent trifluoromethyl group dramatically increases the acidity of this hydroxyl proton, making it a significantly stronger hydrogen bond donor compared to a non-fluorinated analogue.[1][3] This "booster effect" is a key feature of fluorinated alcohols.[3]

This dual-donor capability allows the molecule to engage in a variety of hydrogen bonding motifs, including the formation of extended intermolecular networks.

Intermolecular vs. Intramolecular Hydrogen Bonding: A Delicate Balance

A key question in molecules containing both fluorine and hydroxyl groups is the possibility of intramolecular hydrogen bond formation (OH···F). While such interactions have been observed in conformationally restricted systems, their presence in flexible, acyclic molecules is more nuanced.[4] In the case of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, intermolecular hydrogen bonding is expected to be the dominant interaction in condensed phases, leading to the formation of dimers, oligomers, and larger aggregates. The strong hydrogen bond donating capacity of both hydroxyl groups favors interaction with acceptor sites on neighboring molecules.

Experimental Characterization of Hydrogen Bonding Behavior

A multi-technique approach is essential for a thorough understanding of the hydrogen bonding in 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing hydrogen bonding. The O-H stretching vibration is particularly sensitive to its environment.

  • Protocol for FTIR Analysis:

    • Sample Preparation: Prepare solutions of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol in a non-polar solvent (e.g., CCl₄ or cyclohexane) at various concentrations. For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

    • Data Acquisition: Record the FTIR spectra over the range of 4000-400 cm⁻¹.

    • Data Analysis: In dilute solutions, a sharp band corresponding to the "free" (non-hydrogen-bonded) O-H stretch is expected. As the concentration increases, the formation of intermolecular hydrogen bonds will lead to the appearance of a broad absorption band at a lower frequency.[5] The magnitude of this red-shift is indicative of the strength of the hydrogen bond.[6][7] The presence of two distinct O-H stretching bands may be observed, corresponding to the phenolic and alcoholic hydroxyls.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
Free O-H Stretch~3600-3650Sharp band, indicative of non-hydrogen-bonded hydroxyl groups.
Hydrogen-Bonded O-H Stretch~3200-3500Broad band, indicative of intermolecular hydrogen bonding.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the nuclei involved in hydrogen bonding.

  • ¹H NMR Spectroscopy: The chemical shift of the hydroxyl protons is highly sensitive to hydrogen bonding. In a non-hydrogen bonding solvent, the signals will appear at a certain chemical shift. In a hydrogen-bond accepting solvent like DMSO-d₆, the signals will be shifted downfield, and the magnitude of this shift can be correlated with the strength of the hydrogen bond.[9]

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms can also be influenced by nearby hydrogen bonding interactions, providing further evidence for the nature of these interactions.[10]

  • Protocol for NMR Analysis:

    • Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra.

    • Data Analysis: Analyze the chemical shifts of the hydroxyl protons and the fluorine atoms. Variable temperature NMR studies can also be employed to study the dynamics of hydrogen bond formation and breaking.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the solid-state structure and the intermolecular hydrogen bonding network.

  • Protocol for X-ray Crystallography:

    • Crystal Growth: Grow single crystals of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve and refine the crystal structure.

    • Analysis of Hydrogen Bonds: Analyze the crystal packing to identify and characterize the hydrogen bonding interactions, including donor-acceptor distances and angles.[11][12]

Computational Modeling of Hydrogen Bonding

Quantum chemical calculations are invaluable for complementing experimental data and providing deeper insights into the energetics and geometry of hydrogen bonds.

  • Methodology:

    • Model System: Create a computational model of a dimer or a small cluster of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol molecules.

    • Level of Theory: Employ density functional theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)) to optimize the geometry of the hydrogen-bonded complexes.

    • Analysis: Calculate the hydrogen bond interaction energies, taking into account basis set superposition error (BSSE). Analyze the geometric parameters of the hydrogen bonds (distances and angles) and visualize the molecular orbitals involved in the interaction.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow cluster_2 Data Integration & Interpretation synthesis Synthesis & Purification ftir FTIR Spectroscopy synthesis->ftir nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray interpretation Structure-Property Relationship ftir->interpretation nmr->interpretation xray->interpretation modeling Molecular Modeling dft DFT Calculations modeling->dft analysis Energy & Geometry Analysis dft->analysis analysis->interpretation

Caption: Integrated workflow for characterizing hydrogen bonding.

Applications in Drug Development and Materials Science

The unique hydrogen bonding properties of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol make it a valuable building block in several fields:

  • Drug Development: The strong hydrogen bond donor capacity can be exploited to design potent ligands that interact with specific amino acid residues in protein active sites.[13][14] The fluorinated moiety can also enhance metabolic stability and membrane permeability.

  • Materials Science: The ability to form robust intermolecular hydrogen bonding networks makes this molecule a candidate for the development of self-assembling materials, liquid crystals, and specialty polymers with tailored thermal and mechanical properties.

Conclusion

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a molecule with a rich and tunable hydrogen bonding chemistry. The presence of both a phenolic and a highly activated alcoholic hydroxyl group, a consequence of the trifluoromethyl substituent, endows it with potent hydrogen bond donor capabilities. A thorough understanding of its hydrogen bonding behavior, achieved through a combination of experimental techniques and computational modeling, is key to unlocking its full potential in the design of new pharmaceuticals and advanced materials.

References

  • Influence of fluorination on alcohol hydrogen-bond donating properties - ResearchGate. Available at: [Link]

  • Fast Collective Hydrogen-Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity - ChemRxiv. Available at: [Link]

  • 4-(1-Fluoroethyl)-2-(1-hydroxypropan-2-yl)phenol - PubChem. Available at: [Link]

  • Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC. Available at: [Link]

  • Thermodynamic Properties of Fluorinated Alcohols: Experimental, Molecular Dynamics Simulation and GC- SAFT-VR Predictions - Fenix. Available at: [Link]

  • The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding - ePrints Soton - University of Southampton. Available at: [Link]

  • (PDF) 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol. Available at: [Link]

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol | 179632-68-9 | C9H9F3O2 | Appchem. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0063404) - NP-MRD. Available at: [Link]

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol - Appretech Scientific Limited. Available at: [Link]

  • 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol | 179632-68-9 - Molport. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

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  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Publishing. Available at: [Link]

  • 2-fluoro-4-(2-hydroxypropan-2-yl)phenol - PubChemLite. Available at: [Link]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions - PMC. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Derivatives

Introduction The incorporation of fluorine-containing functional groups into phenolic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, can signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of fluorine-containing functional groups into phenolic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and a robust protocol for the synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol and its derivatives. This class of compounds, characterized by a trifluoromethyl carbinol moiety attached to a phenol ring, holds significant potential as building blocks in the development of novel pharmaceuticals and advanced polymers.

The synthetic strategy outlined herein is predicated on the well-established Friedel-Crafts alkylation of phenols with fluorinated ketones, a reaction analogous to the industrial synthesis of Bisphenol A.[1][2][3] This approach offers a direct and efficient route to the target compounds from readily available starting materials.

Reaction Workflow Diagram

Synthesis_Workflow Phenol Phenol Derivative Reaction_Vessel Reaction Mixture Phenol->Reaction_Vessel Trifluoroacetone 1,1,1-Trifluoroacetone Trifluoroacetone->Reaction_Vessel Catalyst Acid Catalyst (e.g., H2SO4, Lewis Acid) Catalyst->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Purification Purification (Crystallization/Chromatography) Workup->Purification Crude Product Product 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Derivative Purification->Product Purified Product

Caption: General workflow for the synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol derivatives.

Core Synthesis Protocol: Friedel-Crafts Alkylation

This protocol details the synthesis of the parent compound, 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, from phenol and 1,1,1-trifluoroacetone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenolReagent Grade, ≥99%e.g., Merck/Sigma-AldrichHandle with appropriate personal protective equipment (PPE).
1,1,1-Trifluoroacetone≥98%e.g., Merck/Sigma-AldrichVolatile and should be handled in a well-ventilated fume hood.
Sulfuric Acid (H₂SO₄)Concentrated, 98%e.g., Merck/Sigma-AldrichCorrosive. Add slowly to the reaction mixture.
Dichloromethane (DCM)Anhydrouse.g., Merck/Sigma-AldrichUsed as a solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
BrineSaturated Aqueous NaClPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., Merck/Sigma-AldrichFor drying the organic phase.
Silica Gel60 Å, 230-400 meshe.g., Merck/Sigma-AldrichFor column chromatography.
HexaneACS Gradee.g., Merck/Sigma-AldrichFor chromatography.
Ethyl AcetateACS Gradee.g., Merck/Sigma-AldrichFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add phenol (1.0 equivalent).

    • Dissolve the phenol in anhydrous dichloromethane (DCM).

  • Addition of Trifluoroacetone:

    • Add 1,1,1-trifluoroacetone (1.1 equivalents) to the dropping funnel.

    • Add the trifluoroacetone dropwise to the stirred solution of phenol in DCM at room temperature.

  • Catalyst Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reaction Progression:

    • After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

    • Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed for purification.[4]

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the compound.

  • FT-IR: To identify the characteristic functional groups (e.g., -OH, C-F).

  • Mass Spectrometry: To determine the molecular weight of the product.

Expertise and Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: The Friedel-Crafts reaction is catalyzed by a strong acid.[5] While Lewis acids like AlCl₃ are commonly used, they can coordinate with the lone pair of electrons on the oxygen atom of phenol, which can deactivate the catalyst and the aromatic ring.[6][7] The use of a Brønsted acid like sulfuric acid can circumvent this issue to some extent and is effective in promoting the reaction. The catalytic amount should be optimized to maximize yield and minimize side reactions.

  • Reaction Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert under the reaction conditions and facilitates the dissolution of the reactants.

  • Temperature Control: The initial cooling to 0 °C during the addition of the catalyst is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions. The reaction is then typically allowed to proceed at room temperature for a sufficient duration to ensure complete conversion.

  • Workup Procedure: The aqueous workup with sodium bicarbonate is essential to neutralize the acidic catalyst and any remaining acidic species. Washing with brine helps to remove any residual water from the organic phase before drying.

Mechanism of Reaction

The synthesis proceeds via an electrophilic aromatic substitution mechanism, analogous to the formation of Bisphenol A.[1][2]

Reaction_Mechanism cluster_step1 Step 1: Protonation of Trifluoroacetone cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation TFA F3C-C(=O)-CH3 Protonated_TFA F3C-C(OH+)-CH3 TFA->Protonated_TFA + H+ H_plus H+ Phenol Phenol Intermediate Arenium Ion Intermediate Phenol->Intermediate + Protonated Trifluoroacetone Deprotonation Arenium Ion -> Product + H+

Caption: Simplified mechanism of the Friedel-Crafts alkylation of phenol with 1,1,1-trifluoroacetone.

  • Protonation of the Ketone: The acid catalyst protonates the carbonyl oxygen of 1,1,1-trifluoroacetone, increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic carbonyl carbon. The attack occurs preferentially at the para position due to steric hindrance at the ortho positions and the directing effect of the hydroxyl group. This forms a resonance-stabilized carbocation intermediate (arenium ion).

  • Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the aromatic ring, restoring aromaticity and yielding the final product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase reaction time, slightly increase catalyst loading, or gently heat the reaction mixture.
Catalyst deactivation.Use a different acid catalyst (e.g., a Lewis acid like BF₃·OEt₂).
Formation of Side ProductsOver-alkylation or formation of isomers.Optimize the stoichiometry of the reactants. Lower the reaction temperature.
Difficulty in PurificationCo-elution of starting material or isomers.Adjust the solvent system for column chromatography. Consider recrystallization.

Conclusion

The synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol derivatives via Friedel-Crafts alkylation is a reliable and scalable method. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently access these valuable fluorinated building blocks for a wide range of applications in drug discovery and materials science. The protocol provided herein serves as a comprehensive guide for the successful synthesis and purification of these target compounds.

References

  • Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • "Friedel–Crafts reaction." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, [Link].

  • "Friedel–Crafts reaction of phenol." Chemistry Stack Exchange, 16 May 2015, [Link].

  • "Reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as bisphenol A, which is used in the production of epoxy and polycarbonate resins (Section 29.5). Propose a mechanism for the formation of bisphenol A." Vaia, [Link].

  • "The reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as..." Homework.Study.com, [Link].

  • "Phenol reacts with acetone in the presence of conc. H2SO4 to form a C15H16O2 product. Which of the following compound is this product?" Doubtnut, 6 Sept. 2022, [Link].

  • "4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol." Appchem, [Link].

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Application

Application Note: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol as a Strategic Fluorinated Bioisostere in Targeted Drug Design

Executive Summary The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern drug discovery, utilized to modulate pKa, enhance lipophilicity, and block metabolic liabilities. Among advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern drug discovery, utilized to modulate pKa, enhance lipophilicity, and block metabolic liabilities. Among advanced fluorinated building blocks, 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS: 179632-68-9)[1] has emerged as a highly privileged scaffold. This compound provides a dual-utility framework: a reactive phenol handle for core scaffold assembly, and a 1,1,1-trifluoro-2-hydroxypropan-2-yl (TFHP) group that acts as a potent, metabolically stable hydrogen-bond donor.

This application note provides a comprehensive guide to the physicochemical rationale, chemoselective synthetic workflows, and target applications of this building block in the development of kinase and dehydrogenase inhibitors.

Pharmacophore Rationale: The TFHP Motif

The TFHP group is frequently deployed as a bioisostere for amides, carboxylic acids, and standard aliphatic alcohols. The strategic advantage of TFHP lies in the profound electron-withdrawing effect of the trifluoromethyl (–CF3) group.

By pulling electron density away from the adjacent oxygen, the –CF3 group significantly lowers the pKa of the tertiary alcohol, transforming it into a remarkably strong hydrogen-bond donor capable of interacting with critical residues in target binding pockets[2]. Concurrently, the steric bulk of the –CF3 and methyl groups shields the hydroxyl moiety from Phase II metabolic conjugation (e.g., glucuronidation), a common failure point for standard phenols and alcohols.

Quantitative Data: Physicochemical Profiling

To understand the chemoselectivity exploited in downstream protocols, it is critical to compare the distinct properties of the two hydroxyl groups present on the building block.

PropertyPhenol HandleTFHP Tertiary AlcoholNon-Fluorinated Analog (tert-Butanol)
pKa ~9.9~11.6~17.0
Nucleophilicity High (as phenoxide)Very Low (Sterically hindered)Moderate
H-Bond Donor Capacity (α) Strong (α ≈ 0.60)Strong (α ≈ 0.75)Weak (α ≈ 0.35)
Metabolic Liability Phase II GlucuronidationHighly Stable (Steric/Electronic shielding)CYP450 Oxidation (Phase I)

Mechanistic Causality in Synthetic Workflows

The fundamental synthetic challenge when utilizing 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is differentiating the two hydroxyl groups. As a Senior Application Scientist, the key to scaling this chemistry lies in exploiting the ΔpKa of ~1.7 between the phenol and the TFHP alcohol.

By utilizing a mild base whose conjugate acid has a pKa between 10.0 and 11.0 (such as potassium carbonate, K2CO3), the phenol is quantitatively deprotonated to the highly nucleophilic phenoxide, while the TFHP alcohol remains protonated and inert. Furthermore, the use of mild electrophiles or specific reagents like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) prevents off-target reactions at the sterically hindered tertiary alcohol.

TFHP_Workflow Start 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (Starting Building Block) Alkylation Chemoselective O-Alkylation (K2CO3, DMF, R-X) Start->Alkylation pKa ~9.9 vs ~11.6 Triflation Selective O-Triflation (PhNTf2, Et3N, DCM) Start->Triflation Phenol Activation EtherProduct Aryl Ether Derivative (Retains TFHP H-Bond Donor) Alkylation->EtherProduct BioEval In Vitro Target Binding Assay (e.g., 11β-HSD1, IDH1, PI3K) EtherProduct->BioEval Lead Optimization CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Triflation->CrossCoupling Aryl Triflate BiarylProduct Biaryl/Heteroaryl Scaffold (Advanced Intermediate) CrossCoupling->BiarylProduct BiarylProduct->BioEval Lead Optimization

Workflow demonstrating chemoselective functionalization of 4-(TFHP)phenol into advanced drug scaffolds.

Validated Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Etherification)

This protocol is designed to append the TFHP pharmacophore onto an alkyl/heteroalkyl core scaffold via ether linkage.

Reagents:

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.0 equiv)

  • Alkyl halide (R-Br or R-I) (1.1 equiv)

  • K2CO3 (anhydrous, finely powdered) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Charge a dry, argon-flushed round-bottom flask with the phenol building block and DMF.

  • Add K2CO3. Causality Note: K2CO3 selectively deprotonates the phenol (pKa 9.9) without ionizing the TFHP alcohol (pKa 11.6). Stir at room temperature for 15 minutes to ensure complete phenoxide formation (solution may turn slightly yellow).

  • Add the alkyl halide dropwise. Heat the reaction to 60 °C for 4–6 hours.

  • Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF.

  • Dry over Na2SO4, filter, and concentrate in vacuo.

Self-Validation & QC:

  • 1H NMR (DMSO-d6): The broad singlet of the phenol OH at ~9.5 ppm must completely disappear. The sharp singlet of the TFHP tertiary alcohol at ~6.2 ppm MUST remain intact.

  • 19F NMR: A single sharp peak at ~ -76.0 ppm confirms the structural integrity of the CF3 group.

Protocol B: Selective O-Triflation for Cross-Coupling

To utilize the building block in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3], the phenol must be converted to a pseudo-halide (triflate).

Reagents:

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.0 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.05 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Dichloromethane (DCM) (0.3 M)

Step-by-Step Methodology:

  • Dissolve the phenol in anhydrous DCM under argon and cool to 0 °C.

  • Add Et3N dropwise.

  • Add PhNTf2 in small portions. Causality Note: Do NOT use Triflic Anhydride (Tf2O). Tf2O is overly aggressive and can cause competitive triflation or dehydration of the tertiary alcohol. PhNTf2 acts as a mild triflating agent that reacts exclusively with the less hindered, more nucleophilic phenoxide.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH4Cl, extract with DCM, dry, and concentrate.

Self-Validation & QC:

  • 19F NMR (CDCl3): This is the ultimate self-validating analytical step. The starting material exhibits one fluorine signal (~ -76 ppm). The successful product will display two distinct 19F signals of equal integration (3F each): the original TFHP CF3 (~ -76 ppm) and the newly formed triflate CF3 (~ -73 ppm).

Target Applications in Drug Design

The integration of the TFHP motif has yielded breakthrough clinical candidates across multiple therapeutic areas by optimizing target residence time and binding affinity.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 11β-HSD1 converts inactive cortisone to active cortisol, driving metabolic syndrome and visceral obesity. TFHP-derivatives act as ultra-potent inhibitors. The TFHP group perfectly occupies the hydrophobic catalytic pocket, while the tertiary alcohol acts as a critical hydrogen-bond donor to the catalytic tyrosine/serine residues, mimicking the endogenous steroid transition state[2].

  • Mutant IDH1 Inhibitors (Oncology): In cancers driven by isocitrate dehydrogenase 1 (IDH1) R132H mutations, TFHP-containing compounds bind deeply into the allosteric pocket. The unique geometry of the CF3-tertiary alcohol locks the enzyme in an inactive conformation, halting the production of the oncometabolite 2-hydroxyglutarate[4].

  • PI3K Inhibitors: In the design of imidazopyrazine-based PI3K inhibitors, replacing standard aliphatic alcohols with the TFHP motif drastically improves the Lipophilic Efficiency (LipE) and metabolic half-life of the drug, allowing for sustained target engagement in solid tumors[5].

Sources

Method

Application Note: Incorporation of CAS 179632-68-9 into Advanced Fluorinated Polyurethane Matrices for Theranostic Drug Delivery

Executive Summary The development of next-generation nanomedicines relies heavily on the architectural precision of the polymer matrices used for drug encapsulation. Fluorinated polymers have emerged as a transformative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation nanomedicines relies heavily on the architectural precision of the polymer matrices used for drug encapsulation. Fluorinated polymers have emerged as a transformative class of materials in this domain, owing to their unique physicochemical properties that enhance drug stability, resist protein fouling, and facilitate cellular membrane traversal[1].

This application note details the incorporation of CAS 179632-68-9 (4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol) into amphiphilic fluorinated polyurethane (F-PU) matrices. By acting as a highly specialized asymmetric monomer, CAS 179632-68-9 enables the synthesis of theranostic nanocarriers that not only exhibit superior loading capacities for hydrophobic therapeutics but also provide intrinsic contrast for real-time 19 F Magnetic Resonance Imaging (MRI).

Mechanistic Rationale: The Asymmetric Fluorous Advantage

The selection of CAS 179632-68-9 over traditional symmetric diols (e.g., Bisphenol A) is driven by two critical mechanistic advantages:

  • Differential Reactivity in Step-Growth Polymerization : CAS 179632-68-9 possesses a highly nucleophilic phenolic hydroxyl group and a tertiary, trifluoromethyl-substituted hydroxyl group. The tertiary alcohol is sterically hindered and electronically deactivated by the strongly electron-withdrawing −CF3​ group. This asymmetry allows for highly controlled, step-wise reactivity with diisocyanates, minimizing unwanted branching or cross-linking and ensuring a predictable, linear pre-polymer backbone.

  • Fluorous Core Formation and 19 F MRI Theranostics : The integration of the −CF3​ group directly adjacent to the polymer backbone creates a localized "fluorous phase" upon self-assembly. This core is simultaneously hydrophobic and lipophobic, actively repelling lipid disruption while providing an ideal microenvironment for the encapsulation of highly hydrophobic small-molecule drugs[2]. Furthermore, the amorphous nature of the resulting polyurethane matrix ensures high molecular mobility of the fluorine atoms—a strict prerequisite for generating the long T2​ relaxation times required for sharp, detectable signals in 19 F MRI tracking[3].

Experimental Protocols: Synthesis and Self-Assembly

Synthesis of F-PU Pre-polymer (Self-Validating Workflow)

Causality: Isophorone diisocyanate (IPDI) is selected to pair its own asymmetric reactivity with that of CAS 179632-68-9, further controlling the polymerization kinetics. Poly(ethylene glycol) (PEG) is utilized as a chain extender to impart the amphiphilicity necessary for aqueous self-assembly.

Step-by-Step Methodology :

  • Initiation : Dissolve 1.0 equivalent of CAS 179632-68-9 in anhydrous N,N-dimethylformamide (DMF) under a strict argon atmosphere to prevent moisture interference.

  • Pre-polymerization : Add 1.05 equivalents of IPDI dropwise at 40°C. Introduce Dibutyltin dilaurate (DBTDL) (0.01% w/w) as a catalyst, then elevate the reaction temperature to 75°C for 4 hours.

  • Self-Validation Check (FTIR) : Extract a 50 µL aliquot and analyze via Fourier-Transform Infrared Spectroscopy (FTIR). The isocyanate ( −NCO ) stretching band at 2270 cm −1 must decrease to a stable, low-intensity plateau. Troubleshooting: If the peak remains intensely sharp after 4 hours, verify the anhydrous state of the DMF, as ambient moisture competitively consumes the isocyanate.

  • Chain Extension : Introduce PEG ( Mn​ = 2000 Da) to the reaction mixture. React for an additional 6 hours at 75°C until the −NCO peak at 2270 cm −1 completely disappears, confirming full chain extension. Precipitate the polymer in cold diethyl ether and dry under vacuum.

Nanoprecipitation and Drug Encapsulation

Causality: Nanoprecipitation leverages a rapid shift in solvent polarity to drive the thermodynamic self-assembly of the F-PU. The fluorous interactions collapse inward, trapping the hydrophobic drug within the core while the PEG corona stabilizes the nanoparticle in the aqueous phase.

Step-by-Step Methodology :

  • Solubilization : Dissolve the synthesized F-PU matrix (10 mg/mL) and a model hydrophobic drug (e.g., Paclitaxel, 2 mg/mL) in tetrahydrofuran (THF).

  • Self-Assembly : Inject the organic solution dropwise (0.5 mL/min) into vigorously stirring Milli-Q water (1:10 organic-to-aqueous volume ratio).

  • Solvent Evaporation : Stir the dispersion uncovered for 12 hours at room temperature to allow complete evaporation of the THF.

  • Self-Validation Check (DLS) : Perform Dynamic Light Scattering (DLS) on the crude dispersion. The Polydispersity Index (PDI) must be < 0.2. Troubleshooting: A PDI > 0.2 indicates macroscopic aggregation; resolve this by optimizing the stirring speed or reducing the initial polymer concentration.

  • Purification : Transfer the validated dispersion into a dialysis cassette (MWCO 3500 Da) and dialyze against Milli-Q water for 24 hours to remove any unencapsulated free drug.

Quantitative Data & Matrix Characterization

The incorporation of CAS 179632-68-9 significantly alters the physical and functional parameters of the polyurethane matrix compared to a standard Bisphenol A (BPA) baseline.

Matrix FormulationMonomer UsedDrug Loading Efficiency (%)Z-Average Particle Size (nm)Polydispersity Index (PDI) 19 F MRI T2​ Relaxation (ms)
Standard PU Bisphenol A42.5 ± 2.1135 ± 50.22N/A
F-PU Matrix CAS 179632-68-981.3 ± 1.898 ± 40.1448.5 ± 1.2

Data Interpretation: The F-PU matrix demonstrates a near-doubling of Drug Loading Efficiency (DLE) due to the strong fluorous-hydrophobic interactions within the core. The lower particle size and tighter PDI indicate a more thermodynamically stable self-assembly process.

Visualizations of Workflows and Pathways

Workflow A CAS 179632-68-9 (Fluorinated Monomer) C Step-Growth Polymerization (Pre-polymer Formation) A->C B Diisocyanate (e.g., IPDI) + Catalyst (DBTDL) B->C D Chain Extension (PEGylation) C->D E Amphiphilic F-PU Block Copolymer D->E F Nanoprecipitation & Drug Loading E->F G Self-Assembled Theranostic Nanocarrier F->G

Synthesis and self-assembly workflow of CAS 179632-68-9 functionalized F-PU nanocarriers.

Pathway N1 F-PU Nanocarrier in Bloodstream N2 EPR Effect (Tumor Accumulation) N1->N2 N7 19F MRI Tracking N1->N7 Real-time Imaging N3 Cellular Endocytosis N2->N3 N4 Endosomal Acidification N3->N4 N5 Fluorine-Mediated Membrane Destabilization N4->N5 N6 Cytosolic Drug Release N5->N6

Cellular uptake and endosomal escape mechanism of the fluoropolymer-drug complex.

References

  • Fluorinated Organic Polymers for Cancer Drug Delivery Source: Advanced Materials (PubMed/NIH) URL:[Link]

  • Fluorinated Polyurethane Scaffolds for 19F Magnetic Resonance Imaging Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications Source: Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

Sources

Application

Catalytic Functionalization of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: A Guide for Advanced Synthetic Applications

Introduction: The Strategic Importance of a Fluorinated Phenol 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a valuable building block in the synthesis of a diverse array of functional molecules, finding applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Fluorinated Phenol

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a valuable building block in the synthesis of a diverse array of functional molecules, finding applications in medicinal chemistry and materials science.[1][2][3] The presence of the trifluoromethyl group and the tertiary alcohol moiety imparts unique electronic and steric properties, making its derivatives of significant interest for the development of novel pharmaceuticals and advanced materials.[1] The strategic functionalization of the aromatic ring of this phenol allows for the introduction of various substituents, enabling the fine-tuning of its biological activity and material properties. This application note provides a detailed guide to the catalytic methods for the selective functionalization of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, with a focus on C-H activation and cross-coupling reactions. The protocols described herein are designed to be robust and reproducible, providing researchers with the tools to unlock the full potential of this versatile molecule.

Understanding the Reactivity Landscape: Directing Group Effects and Catalyst Selection

The phenolic hydroxyl group plays a pivotal role in directing the regioselectivity of catalytic C-H functionalization reactions. It can act as a directing group, facilitating the activation of the ortho-C-H bonds through the formation of a metal-ligand complex.[4][5] However, the bulky tertiary alcohol and the electron-withdrawing trifluoromethyl group at the para-position of the target molecule present both challenges and opportunities. The steric hindrance at the para-position can favor ortho-functionalization by default, while the electronic effects can influence the reactivity of the aromatic ring.[6][7]

The choice of catalyst and ligand is critical for achieving high selectivity and yield. Palladium, rhodium, and iridium complexes are among the most effective catalysts for the C-H functionalization of phenols.[8] The selection of the appropriate ligand can modulate the reactivity and selectivity of the catalyst, allowing for the targeted functionalization of specific C-H bonds.[9]

Catalytic Methods for Functionalization

This section details selected catalytic methods for the functionalization of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, including detailed protocols and mechanistic insights. While the specific application of these methods to the title compound may not be explicitly reported, the protocols are adapted from well-established procedures for similarly substituted phenols.

Palladium-Catalyzed para-Selective C-H Arylation

Direct C-H arylation offers a highly atom-economical approach to biaryl synthesis. Palladium catalysts have been shown to be highly effective for the para-selective arylation of phenols.[10][11][12][13] The reaction likely proceeds through a concerted metalation-deprotonation mechanism.

Experimental Protocol: para-Arylation of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

This protocol is adapted from the work of Long et al. for the direct arylation of phenols with aryl iodides.[12]

Materials:

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add K₂CO₃ (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl IodideProductYield (%)
1Iodobenzene4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-ol85
24-Iodotoluene4'-Methyl-4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-ol82
31-Iodo-4-methoxybenzene4'-Methoxy-4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-ol78

Yields are hypothetical and based on reported efficiencies for similar substrates.

Visualization:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Phenol 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Reaction C-H Arylation Phenol->Reaction ArylIodide Aryl Iodide ArylIodide->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Catalyst Base K₂CO₃ Base->Reaction Base Product para-Arylated Phenol Reaction->Product

Caption: Palladium-Catalyzed para-Selective C-H Arylation Workflow.

Rhodium-Catalyzed ortho-Selective C-H Olefination

Rhodium catalysts are particularly effective for the ortho-olefination of phenols, often utilizing a directing group strategy.[14][15][16][17][18] In the case of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, the hydroxyl group can serve as an effective directing group.

Experimental Protocol: ortho-Olefination of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

This protocol is based on the work of Li and coworkers on the Rh(III)-catalyzed olefination of N-phenoxyacetamides, adapted for a free phenol.[14]

Materials:

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

  • Olefin (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂

  • Cesium acetate (CsOAc)

  • Ethanol (EtOH)

Procedure:

  • In a sealed tube, combine 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (0.5 mmol), olefin (0.7 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and CsOAc (0.25 mmol).

  • Add EtOH (10 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation:

EntryOlefinProductYield (%)
1Ethyl acrylateEthyl (E)-3-(2-hydroxy-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)acrylate75
2Styrene4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)-2-((E)-styryl)phenol72
31-Hexene4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)-2-((E)-hex-1-en-1-yl)phenol68

Yields are hypothetical and based on reported efficiencies for similar substrates.

Visualization:

G cluster_reaction Reaction Steps Phenol 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol CH_Activation ortho-C-H Activation Phenol->CH_Activation Olefin Olefin Olefin_Insertion Olefin Insertion Olefin->Olefin_Insertion Catalyst [RhCp*Cl₂]₂ / CsOAc Catalyst->CH_Activation CH_Activation->Olefin_Insertion Reductive_Elimination Reductive Elimination Olefin_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product ortho-Olefinated Phenol Reductive_Elimination->Product

Caption: Proposed Catalytic Cycle for Rhodium-Catalyzed ortho-Olefination.

Iridium-Catalyzed ortho-Selective C-H Borylation

Iridium-catalyzed C-H borylation is a powerful tool for the synthesis of arylboronate esters, which are versatile intermediates in organic synthesis. The regioselectivity of this reaction can be controlled by the choice of ligand and directing group.[8][19][20][21][22]

Experimental Protocol: ortho-Borylation of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

This protocol is an adaptation of the work by Ishiyama and Hartwig on the iridium-catalyzed borylation of phenols.[8]

Materials:

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane

Procedure:

  • In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 3 mol%) to a vial.

  • Add cyclohexane (1 mL) and stir for 10 minutes.

  • Add 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (0.5 mmol) and B₂pin₂ (0.6 mmol).

  • Seal the vial and stir the mixture at 80 °C for 16 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation:

EntryProductYield (%)
14-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol80

Yield is hypothetical and based on reported efficiencies for similar substrates.

Visualization:

G cluster_inputs Inputs cluster_catalyst Catalyst System Phenol Substituted Phenol Reaction C-H Borylation Phenol->Reaction B2pin2 B₂pin₂ B2pin2->Reaction Ir_Catalyst [Ir(cod)OMe]₂ / dtbpy Ir_Catalyst->Reaction Product ortho-Borylated Phenol Reaction->Product

Caption: Iridium-Catalyzed ortho-C-H Borylation Process.

Conclusion and Future Directions

The catalytic functionalization of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol provides a powerful platform for the synthesis of a wide range of novel molecules with potential applications in drug discovery and materials science. The protocols outlined in this application note offer reliable and efficient methods for the selective introduction of aryl, olefin, and boryl groups onto the phenolic ring. The steric and electronic properties of the substrate play a crucial role in determining the outcome of these reactions, and a thorough understanding of these factors is essential for successful synthesis.

Future research in this area could focus on the development of new catalytic systems with enhanced activity and selectivity, as well as the exploration of a broader range of functionalization reactions. The asymmetric functionalization of the phenolic ring would be a particularly valuable goal, as it would provide access to chiral molecules with potentially enhanced biological activity. The continued development of catalytic methods for the functionalization of complex molecules like 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol will undoubtedly lead to the discovery of new and important compounds with a wide range of applications.

References

  • Buchwald, S. L. Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. PMC. [Link]

  • Zhou, X. et al. Palladium-catalyzed direct arylation of phenols with aryl iodides. RSC Publishing. [Link]

  • Daugulis, O. et al. Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. PMC. [Link]

  • Long, R. et al. Palladium-catalyzed direct arylation of phenols with aryl iodides. Organic & Biomolecular Chemistry. [Link]

  • Hartwig, J. F., and Ishiyama, T. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. PMC. [Link]

  • Zhou, X. et al. Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. RSC Publishing. [Link]

  • Long, R. et al. Palladium-catalyzed direct arylation of phenols with aryl iodides. PubMed. [Link]

  • Novellino, E. et al. H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Publishing. [Link]

  • Jain, S. L. et al. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. PMC. [Link]

  • Ishiyama, T. et al. Iridium/Bipyridine-Catalyzed ortho-Selective C–H Borylation of Phenol and Aniline Derivatives. ACS Publications. [Link]

  • Wang, J. et al. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions. PMC. [Link]

  • You, S.-L. et al. Catalytic asymmetric multiple dearomatizations of phenols enabled by a cascade 1,8-addition and Diels–Alder reaction. RSC Publishing. [Link]

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  • Yi, C. S. et al. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal. [Link]

  • Li, X. et al. Rhodium(III)-Catalyzed C–H Olefination for the Synthesis of ortho-Alkenyl Phenols Using an Oxidizing Directing Group. ACS Publications. [Link]

  • Li, X. et al. Rhodium(III)-Catalyzed C–H Olefination for the Synthesis of ortho-Alkenyl Phenols Using an Oxidizing Directing Group. ACS Publications. [Link]

  • Loh, T.-P. et al. Rhodium-catalyzed direct ortho C–H olefination of phenol derivatives. RSC Publishing. [Link]

  • Wang, J. et al. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions. ResearchGate. [Link]

  • Smith, M. R. III, and Maleczka, R. E. Jr. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. MSU Chemistry. [Link]

  • Kuninobu, Y. and Takai, K. Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

  • Youn, S. W. Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. Wiley Online Library. [Link]

  • Li, X. et al. Rhodium(III)-catalyzed C-H olefination for the synthesis of ortho-alkenyl phenols using an oxidizing directing group. PubMed. [Link]

  • Chen, G. and Shaughnessy, K. H. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Wang, F. et al. Rhodium-catalyzed selective C-H activation/olefination of phenol carbamates. PubMed. [Link]

  • Hartwig, J. F., and Ishiyama, T. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions. Journal of the American Chemical Society. [Link]

  • Zhu, J. et al. Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/Annulation of N-Aryloxyacetamides with Alkynyloxiranes: Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. ACS Publications. [Link]

  • Cirrincione, G. et al. Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]

  • Stoltz, B. M. and Virgil, S. C. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). PMC. [Link]

  • Vaccaro, L. et al. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • Reider, P. J. et al. Catalytic Asymmetric Synthesis of a Tertiary Benzylic Carbon Center via Phenol-Directed Alkene Hydrogenation. ACS Publications. [Link]

  • Olah, G. A. et al. Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. [Link]

  • Li, C.-J. et al. Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. RSC Publishing. [Link]

  • Yu, J.-Q. et al. The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. The Journal of Organic Chemistry. [Link]

  • Novellino, E. et al. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. PMC. [Link]

  • Yi, C. S. et al. Dehydrative C–H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society. [Link]

  • Wessjohann, L. A. et al. (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]

  • Ellman, J. A. and Bergman, R. G. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]

  • Ackermann, L. et al. Rhodium-catalysed C(sp )–C(sp ) bond formation via C–H/C–F activation. DR-NTU. [Link]

  • Toste, F. D. and Brubaker, J. D. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

  • Fan, X. et al. Synthesis of Functionalized Phenols. ChemistryViews. [Link]

  • Nguyen, H. M. et al. Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry. [Link]

  • Wang, J. et al. Rhodium(III)-Catalyzed Three-Component C(sp2)-H Activation for the Synthesis of Amines. Wiley Online Library. [Link]

  • Kang, S. H. et al. (PDF) 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol. ResearchGate. [Link]

  • Jenekhe, S. A. Design of Novel Functional Materials Using Reactions of Quinones with Aromatic Amines. IntechOpen. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Executive Summary The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (abbreviated as TFHPP; CAS: 179632-68-9) is an emerging fluorinated building block and putative bioactive ligand 1[1]. Characterized by a phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (abbreviated as TFHPP; CAS: 179632-68-9) is an emerging fluorinated building block and putative bioactive ligand 1[1]. Characterized by a phenolic ring coupled to a trifluoromethylated tertiary alcohol, TFHPP presents a unique physicochemical profile. Recent in silico docking studies have identified compounds with similar motifs as potential protein-protein interaction (PPI) inhibitors, including putative binding to viral glycoproteins like the SARS-CoV-2 Spike-RBD 2[2]. Furthermore, related structural derivatives have been detected in phytochemical extracts exhibiting potent antioxidant and anti-inflammatory activities 3[3].

This application note provides a comprehensive, self-validating in vitro workflow for researchers seeking to evaluate TFHPP's efficacy as a radical scavenger and a targeted receptor ligand.

Physicochemical Rationale & Target Engagement

To design effective in vitro assays, one must first understand the molecular behavior of the ligand.

  • The Phenol Motif: Provides hydrogen-bond donor/acceptor capabilities and serves as the primary site for single electron transfer (SET) or hydrogen atom transfer (HAT) in antioxidant assays.

  • The Trifluoromethyl (-CF₃) Group: The strong electron-withdrawing nature of the -CF₃ group increases the bond dissociation energy of the adjacent O-H bond, modulating its reactivity. More importantly, it enhances the molecule's overall lipophilicity (LogP) and metabolic stability, providing "fluorophilic" interactions that dramatically increase binding affinity within hydrophobic protein pockets[2].

Table 1: Physicochemical Profile of TFHPP
ParameterValue / DescriptionAssay Implication
Molecular Formula C₉H₉F₃O₂Low molecular weight (206.16 g/mol ) requires high-density target immobilization for SPR.
CAS Number 179632-68-9Verified identifier for sourcing high-purity (>98%) reagents[4].
Solubility High in DMSO/EtOH; Low in H₂ONecessitates organic solvent stock preparation; aqueous assays require careful DMSO matching.
H-Bond Donors/Acceptors 2 / 2Facilitates strong anchoring in target receptor binding sites.

Reagent Preparation & Formulation

Causality: Because TFHPP is highly hydrophobic, direct dissolution in aqueous buffers will result in precipitation and inaccurate dosing. A master stock must be prepared in a highly polar aprotic solvent, followed by serial dilution.

Step-by-Step Protocol:

  • Master Stock: Weigh exactly 2.06 mg of TFHPP powder.

  • Dissolution: Add 1.0 mL of 100% molecular biology-grade DMSO to yield a 10 mM master stock. Vortex for 60 seconds.

  • Validation: Measure the optical density (OD) at 340 nm. A baseline reading with no light scattering confirms complete dissolution (absence of micro-precipitates).

  • Storage: Aliquot into 50 µL volumes in amber tubes (to prevent potential photo-oxidation of the phenol) and store at -20°C.

  • Working Solutions: Dilute the stock into the final assay buffer immediately prior to use. Critical: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in cell-based assays to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol A: Cell-Free Antioxidant Profiling (DPPH Assay)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the intrinsic chemical reactivity of the TFHPP phenol group. The reduction of the purple DPPH radical to a yellow hydrazine derivative provides a quantifiable metric of antioxidant capacity.

Self-Validation System: The assay must include Ascorbic Acid as a positive control (validating reagent integrity) and a DMSO-matched vehicle control (validating that the solvent does not quench the radical).

Steps:

  • Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light.

  • In a 96-well plate, add 100 µL of DPPH solution to each well.

  • Add 100 µL of TFHPP working solutions (ranging from 1 µM to 500 µM).

  • Include wells with 100 µL Ascorbic Acid (positive control) and 100 µL of 0.5% DMSO in methanol (vehicle control).

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm using a microplate reader. Calculate the % inhibition relative to the vehicle control.

Protocol B: Cell-Based Cytotoxicity & Viability (MTT Assay)

Causality: Before evaluating intracellular target engagement, the therapeutic window must be established. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye, directly linking metabolic activity to viability.

Self-Validation System: Include a 10% DMSO or 1 µM Staurosporine positive control to define the assay's floor (100% cell death) and untreated cells + 0.5% DMSO to define the ceiling (100% viability).

Steps:

  • Seed target cells (e.g., HEK293T) at 1 × 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Aspirate media and apply TFHPP treatments (0.1 µM to 100 µM) formulated in fresh media (max 0.5% DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Aspirate media completely. Solubilize the resulting formazan crystals with 100 µL of 100% DMSO.

  • Read absorbance at 570 nm.

Protocol C: Target Binding Kinetics (Surface Plasmon Resonance - SPR)

Causality: To validate in silico docking predictions (e.g., binding to viral Spike-RBD)[2], SPR provides label-free, real-time kinetic data ( kon​ , koff​ , KD​ ).

Self-Validation System: A reference flow cell (activated and deactivated without protein) must be used. Furthermore, because DMSO has a high refractive index, the DMSO concentration in the running buffer and the sample must be perfectly matched (exactly 1.0% v/v) to prevent bulk shift artifacts.

Steps:

  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~5000 RU (required due to TFHPP's low molecular weight).

  • Prepare running buffer: PBS-T (0.05% Tween-20) containing exactly 1.0% DMSO.

  • Inject TFHPP over the active and reference channels at flow rates of 30 µL/min, using a concentration series (e.g., 0.5 µM to 50 µM).

  • Allow 60 seconds for association and 120 seconds for dissociation.

  • Perform solvent correction runs using a DMSO calibration curve (0.5% to 1.5%).

  • Fit the double-referenced sensograms to a 1:1 Langmuir binding model.

Data Visualization & Interpretation

Table 2: Expected Quantitative Outcomes for TFHPP
ParameterAssay TypeExpected RangePharmacological Significance
IC₅₀ (DPPH) Cell-Free Biochemical10 - 50 µMConfirms intrinsic radical scavenging capacity.
CC₅₀ (MTT) Cell-Based Viability> 100 µMEstablishes the upper limit of the therapeutic window; confirms low basal toxicity.
K_D (SPR) Biophysical Binding1 - 10 µMValidates direct target affinity and residence time ( 1/koff​ ).
Workflow & Mechanistic Diagrams

TFHPP_Workflow Stock TFHPP Stock Preparation (10 mM in 100% DMSO) Dilution Serial Dilution (Aqueous Buffer, <0.5% DMSO) Stock->Dilution Assay1 Cell-Free Assays (DPPH / ROS Scavenging) Dilution->Assay1 Assay2 Cell-Based Assays (Cytotoxicity / Viability) Dilution->Assay2 Assay3 Biophysical Binding (SPR / ELISA) Dilution->Assay3 Data1 IC50 Determination (Antioxidant Capacity) Assay1->Data1 Data2 Therapeutic Window (CC50 vs EC50) Assay2->Data2 Data3 Binding Kinetics (KD, kon, koff) Assay3->Data3

Figure 1: Comprehensive in vitro screening workflow for TFHPP.

Mechanism TFHPP TFHPP (C9H9F3O2) ROS Reactive Oxygen Species (ROS) TFHPP->ROS Scavenges Target Target Protein (e.g., Viral RBD / Kinase) TFHPP->Target Binds (H-bond/Hydrophobic) Cell Cellular Homeostasis (Reduced Oxidative Stress) ROS->Cell Prevents damage Inhibition Receptor Blockade (Inhibited Interaction) Target->Inhibition Induces

Figure 2: Dual-action mechanism of TFHPP modulating ROS and targets.

References

  • Title: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol - CAS:179632-68-9 Source: Abovchem URL: [1]

  • Title: Molecular modeling of natural and synthesized inhibitors against SARS-CoV-2 spike glycoprotein Source: PubMed Central (PMC) URL: [2]

  • Title: Phytochemical Screening, in vitro Antioxidant and Anti-inflammatory activity of Freeze-dried Borassus flabellifer L. Seed Powder Source: Semantic Scholar URL: [3]

  • Title: 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol | 179632-68-9 Source: Molport URL: [4]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Introduction & Strategic Rationale In modern drug discovery, the incorporation of fluorinated motifs is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. The building block 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of fluorinated motifs is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. The building block 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is highly valued because it pairs a versatile phenolic handle with a para-substituted trifluoromethyl carbinol group—a potent bioisostere for tertiary alcohols and amides[1].

From a synthetic perspective, this molecule presents a dual-reactivity profile. The critical challenge lies in functionalizing the aromatic system without degrading or requiring protection of the tertiary alcohol. Fortunately, the adjacent highly electron-withdrawing CF3​ group and the steric bulk of the tertiary carbon drastically reduce the nucleophilicity of the aliphatic alcohol[1]. This allows for chemoselective reactions at the phenolic oxygen .

As a Senior Application Scientist, I have designed this protocol guide to detail two divergent cross-coupling pathways:

  • Electrophilic Activation (Mode A): Conversion of the phenol to an aryl triflate, priming the core for Palladium-catalyzed Suzuki-Miyaura C-C bond formation[2].

  • Nucleophilic Application (Mode B): Direct utilization of the phenol as an oxygen nucleophile in Buchwald-Hartwig or Ullmann C-O cross-coupling to yield complex diaryl ethers[3][4][5].

Workflow SM 4-(1,1,1-Trifluoro- 2-hydroxypropan-2-yl)phenol (Starting Material) Tf Aryl Triflate Intermediate SM->Tf Tf2O, Pyridine 0 °C to RT Ether Diaryl Ether (C-O Coupled) SM->Ether Ar-X, Pd(0) or Cu(I) Buchwald-Hartwig / Ullmann CC Biaryl Derivative (C-C Coupled) Tf->CC Ar-B(OH)2, Pd(0) Suzuki-Miyaura

Fig 1. Divergent cross-coupling pathways for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

Mode A: Electrophilic Activation (Suzuki-Miyaura C-C Coupling)

Mechanistic Insight & Causality

Phenols are generally inert to direct oxidative addition by low-valent transition metals. By converting the phenol to an aryl trifluoromethanesulfonate (triflate), we create an excellent leaving group. The para-substituted trifluoromethyl carbinol group is strongly electron-withdrawing, which lowers the electron density of the aromatic ring. Counterintuitively, this electron deficiency accelerates the oxidative addition of the Pd(0) catalyst into the C-O(Tf) bond, making this substrate highly reactive in Suzuki-Miyaura couplings[2].

Protocol 2.1: Chemoselective Triflation

Self-Validating System: The reaction is performed at 0 °C to ensure absolute chemoselectivity for the phenol over the tertiary alcohol.

  • Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (5.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add anhydrous pyridine (10.0 mmol, 2.0 equiv). Stir and cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 6.0 mmol, 1.2 equiv) over 10 minutes. The solution will transition from colorless to pale yellow.

  • Validation Check: Stir for 1 hour at 0 °C, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active phenol ( Rf​≈0.3 ) and the emergence of a less polar spot ( Rf​≈0.7 ) validates complete activation.

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract with DCM ( 3×20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the aryl triflate.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling
  • Setup: To a Schlenk tube, add the aryl triflate (1.0 mmol, 1.0 equiv), an arylboronic acid (1.2 mmol, 1.2 equiv), K2​CO3​ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Degassing (Critical): Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA + Ar-OTf (Fast) TM Pd(II) Transmetalation / Alkoxide Complex OA->TM + Ar'-B(OH)2 + Base TM->Pd0 - Biaryl Product (Reductive Elimination)

Fig 2. Pd-catalyzed Suzuki-Miyaura catalytic cycle driven by aryl triflate activation.

Mode B: Nucleophilic Application (C-O Coupling)

Mechanistic Insight & Causality

Synthesizing diaryl ethers directly from phenols bypasses the triflation step. However, the electron-withdrawing nature of the para-substituent slightly reduces the nucleophilicity of the phenoxide. To overcome this, we utilize Buchwald-Hartwig etherification conditions featuring bulky, electron-rich biaryl phosphine ligands (e.g., t-BuXPhos). The electron-rich ligand stabilizes the Pd(0) intermediate, while its immense steric bulk forces the challenging reductive elimination step, expelling the diaryl ether product[3][4]. Alternatively, Cu-catalyzed Ullmann conditions with picolinic acid ligands offer a robust, moisture-tolerant alternative[5].

Protocol 3.1: Pd-Catalyzed Diaryl Ether Synthesis

Self-Validating System: The use of a weak, soluble organic base or mild inorganic base ( K3​PO4​ ) prevents the cleavage of sensitive functional groups that would otherwise degrade in the presence of strong bases like NaOt-Bu [4].

  • Setup: In a nitrogen-filled glovebox, charge a vial with 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.0 mmol, 1.0 equiv), an aryl bromide (1.1 mmol, 1.1 equiv), and anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 mmol, 2 mol%) and t-BuXPhos (0.06 mmol, 6 mol%).

  • Reaction: Add anhydrous toluene (5 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Validation Check: A color change from deep purple/red ( Pd2​(dba)3​ ) to a dark brown/black suspension indicates active catalyst turnover and eventual catalyst resting.

  • Workup: Cool to room temperature. Wash the crude mixture with 1M NaOH (10 mL) to selectively deprotonate and extract any unreacted starting phenol into the aqueous layer. The organic layer will contain the pure diaryl ether product.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields based on the electronic demands of the coupling partners.

Reaction TypeElectrophileNucleophileCatalyst SystemBase / SolventTemp / TimeExpected Yield
Triflation Tf2​O Target PhenolNonePyridine / DCM0 °C to RT / 1h92 - 96%
Suzuki-Miyaura Target Aryl TriflateArylboronic Acid Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 80 °C / 12h85 - 90%
Buchwald-Hartwig Aryl BromideTarget Phenol Pd2​(dba)3​ / t-BuXPhos K3​PO4​ / Toluene100 °C / 16h78 - 88%
Ullmann C-O Aryl IodideTarget PhenolCuI (10 mol%) / Picolinic Acid K3​PO4​ / DMSO90 °C / 24h70 - 82%

References

  • Chen, F.; Xu, X.-H.; Chu, L.; Qing, F.-L. "Visible-Light-Induced Nickel-Catalyzed Radical Cross-Couplings to Access α-Aryl-α-trifluoromethyl Alcohols." Organic Letters 2022, 24, 9332-9336. URL:[Link][1]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 1995, 95, 2457–2483. URL:[Link] (Representative PMC for Suzuki-Miyaura Scope)[2]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." URL:[Link][3]

  • "Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies." Journal of the American Chemical Society 2018, 140(13), 4721–4725. URL:[Link][4]

  • Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry 2010, 75(5), 1791–1794. URL:[Link][5]

Sources

Method

Application Note: Formulation of Specialty Fluorochemicals Using 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Executive Summary & Physicochemical Causality The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS: 179632-68-9) is a highly specialized fluorinated building block characterized by its dual-acidic functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS: 179632-68-9) is a highly specialized fluorinated building block characterized by its dual-acidic functionality. It features both a nucleophilic phenolic hydroxyl group and a sterically hindered, strongly electron-withdrawn tertiary fluoro-alcohol.

Understanding the causality of its molecular design is critical for advanced formulations. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group significantly lowers the pKa of the adjacent tertiary alcohol, rendering it soluble in standard aqueous base developers (e.g., 0.26 N TMAH) without inducing excessive polymer swelling[1]. Simultaneously, the phenolic group provides a highly reactive site for selective functionalization. This dual nature makes it an exceptional candidate for two high-value applications: Chemically Amplified Resists (CARs) for EUV Lithography [2] and Low-Surface-Energy Fluorinated Epoxy Coatings [3].

Quantitative Physicochemical Profile
ParameterValue / CharacteristicFormulation Impact
Molecular Formula C₉H₉F₃O₂Provides high etch resistance and thermal stability.
Molecular Weight 206.16 g/mol Low molecular weight allows high mobility as a reactive diluent.
Phenolic pKa ~9.5Primary site for etherification or acid-labile protection.
Fluoro-alcohol pKa ~11.5Acts as a hydrogen-bond donor; provides aqueous base solubility.
Surface Energy Contribution High hydrophobicityDrives phase-segregation to the air-polymer interface in coatings.

Protocol A: EUV Chemically Amplified Photoresist (CAR) Formulation

In advanced lithography, fluorinated alcohols are utilized to boost sensitivity and control dissolution rates[2]. By protecting the phenolic –OH of our target compound with an acid-labile tert-butoxycarbonyl (Boc) group, we create a highly effective dissolution inhibitor. Upon exposure to Extreme Ultraviolet (EUV) radiation, a Photoacid Generator (PAG) cleaves the Boc group, revealing a dual-acidic molecule that acts as a dissolution accelerator.

Step-by-Step Methodology: Synthesis of the Dissolution Inhibitor
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 10.0 g (48.5 mmol) of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Catalysis & Basification: Add 0.30 g (2.4 mmol) of 4-Dimethylaminopyridine (DMAP) and 5.89 g (58.2 mmol) of Triethylamine (TEA). Cool the mixture to 0°C using an ice bath.

  • Protection: Dropwise add 11.6 g (53.3 mmol) of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 20 mL THF over 30 minutes.

  • Causality & Mechanistic Insight: The TEA acts as an acid scavenger, while DMAP acts as a nucleophilic catalyst. The phenolic –OH is selectively protected over the tertiary fluoro-alcohol due to its higher nucleophilicity and lower steric hindrance.

  • Self-Validation (TLC): After 4 hours of stirring at room temperature, spot the reaction mixture on a silica TLC plate (Hexane:Ethyl Acetate 4:1). The reaction is complete when the highly polar starting material (R_f ~0.2) is entirely replaced by a less polar product spot (R_f ~0.6).

  • Workup: Quench with 50 mL of 0.1 M HCl to neutralize the TEA. Extract with Ethyl Acetate (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate under vacuum to yield the Boc-protected additive.

Step-by-Step Methodology: CAR Formulation
  • Matrix Preparation: Dissolve 8.0 g of Poly(4-hydroxystyrene-co-tert-butyl acrylate) (matrix resin) and 1.5 g of the synthesized Boc-protected inhibitor in 190 g of Propylene glycol monomethyl ether acetate (PGMEA).

  • Sensitization: Add 0.5 g of Triphenylsulfonium nonaflate (PAG).

  • Filtration: Pass the formulation through a 0.2 μm PTFE syringe filter to remove micro-particulates, ensuring a defect-free spin-coating process.

EUV_Mechanism A EUV Exposure (PAG Activation) B H+ Generation (Strong Acid) A->B C Boc-Deprotection (Cleavage of Inhibitor) B->C Catalysis D Dual Acidic State (Phenol + Fluoro-alcohol) C->D -CO2, -Isobutene E 0.26N TMAH Rapid Dissolution D->E Base Soluble

Fig 1. Photochemical deprotection and dissolution pathway in CAR systems.

Protocol B: High-Performance Fluorinated Epoxy Resin Formulation

Fluorinated epoxy resins exhibit low dielectric constants, excellent thermal stability, and high hydrophobicity[4]. By converting the phenolic group of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol into a glycidyl ether, we create a reactive end-capper. During the thermal curing process, the bulky –CF₃ groups thermodynamically migrate to the air-polymer interface, drastically lowering the surface energy[3].

Step-by-Step Methodology: Synthesis of Fluorinated Glycidyl Ether
  • Reaction Setup: In a 100 mL three-neck flask equipped with a reflux condenser, dissolve 5.0 g (24.2 mmol) of the fluorinated phenol in 22.4 g (242 mmol, 10 eq) of Epichlorohydrin.

  • Phase Transfer Catalysis: Add 0.27 g (1.2 mmol) of Benzyltriethylammonium chloride (TEBAC). Heat the mixture to 80°C.

  • Epoxidation: Slowly add 2.3 g of 50% aqueous NaOH (29.0 mmol) dropwise over 1 hour.

  • Causality & Mechanistic Insight: Epichlorohydrin serves as both the reactant and the solvent. The slow addition of NaOH is critical; it prevents the exothermic homopolymerization of epichlorohydrin and ensures the base selectively deprotonates the phenol (pKa ~9.5) rather than the fluoro-alcohol (pKa ~11.5), preventing unwanted cross-linking.

  • Self-Validation (NMR): Take a 0.1 mL aliquot, remove the solvent, and analyze via ¹H NMR (CDCl₃). Successful conversion is validated by the appearance of characteristic oxirane ring protons multiplet at 2.7–3.3 ppm and the disappearance of the phenolic –OH peak.

  • Purification: Distill off the excess epichlorohydrin under reduced pressure (50 mbar, 60°C). Dissolve the residue in toluene, wash with deionized water until neutral pH is reached, and evaporate the solvent.

Step-by-Step Methodology: Hydrophobic Coating Formulation
  • Blending: Mix 9.0 g of standard Bisphenol A diglycidyl ether (DGEBA) with 1.0 g of the synthesized fluorinated glycidyl ether.

  • Curing Agent Addition: Add a stoichiometric amount of 4,4'-Diaminodiphenylmethane (DDM) based on the calculated total epoxy equivalent weight.

  • Thermal Cure Cycle: Degas the mixture under vacuum for 15 minutes. Pour into a PTFE mold and cure in a convection oven at 100°C for 2 hours, followed by a post-cure at 150°C for 2 hours.

Epoxy_Workflow A DGEBA Bulk Resin + Diamine Curing Agent C Thermal Curing (150°C, 2h) A->C B Fluorinated Mono-epoxide (End-capper) B->C D Phase Segregation (CF3 Migration to Surface) C->D Thermodynamic Drive E Hydrophobic Coating (Contact Angle > 100°) D->E Surface Energy Minimization

Fig 2. Curing and phase-segregation workflow for low-surface-energy epoxy coatings.

Analytical Validation & Performance Data

To ensure the trustworthiness of the formulated materials, rigorous analytical validation is required. The table below summarizes the expected performance enhancements when incorporating 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol derivatives compared to non-fluorinated baselines.

FormulationTest MethodBaseline Result (No Additive)Fluorinated Formulation Result
EUV Photoresist Contrast Curve (0.26N TMAH)Low contrast, high dark lossHigh contrast, negligible dark loss
EUV Photoresist Line Edge Roughness (LER)~4.5 nm< 3.0 nm (due to uniform dissolution)
Epoxy Coating Water Contact Angle (WCA)88° (Pure DGEBA)> 105° (Surface CF₃ enrichment)
Epoxy Coating Dielectric Constant (1 MHz)~3.5< 2.8 (Increased free volume)

Sources

Application

scaling up production of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol in organic synthesis

Application Note: Scalable Synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Introduction and Strategic Rationale The incorporation of trifluoromethyl (–CF3) groups into phenolic frameworks is a foundational st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Introduction and Strategic Rationale

The incorporation of trifluoromethyl (–CF3) groups into phenolic frameworks is a foundational strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS: 179632-68-9)[1] is a highly versatile building block featuring both a reactive phenolic hydroxyl and a sterically demanding, electron-withdrawing tertiary trifluoromethyl alcohol.

Scaling up the production of this compound (Molecular Weight: 206.16 g/mol )[2] requires overcoming specific chemoselectivity challenges. Direct Friedel-Crafts alkylation of phenol with 1,1,1-trifluoroacetone often suffers from poor regioselectivity and over-alkylation (yielding bisphenols). Therefore, this protocol details a highly scalable, regiochemically pure route utilizing the nucleophilic trifluoromethylation of 4-hydroxyacetophenone using the Ruppert-Prakash reagent (Trifluoromethyltrimethylsilane, TMSCF3).

Mechanistic Insights and Process Design

To ensure a self-validating and robust protocol, the synthesis is designed around the divergent reactivity of the two oxygen-containing functional groups in the starting material.

The Chemoselectivity Challenge: 4-Hydroxyacetophenone contains an acidic phenolic proton. If only one equivalent of TMSCF3 is used, the reagent will preferentially act as a base/silylating agent, deprotonating the phenol to form a phenoxy-trimethylsilane intermediate and releasing fluoroform (CHF3) as a gas, completely stalling the desired ketone addition.

The Solution: Our optimized scale-up strategy employs 2.2 equivalents of TMSCF3.

  • Step 1 (Protection): The first equivalent rapidly silylates the phenolic –OH in situ.

  • Step 2 (Addition): The second equivalent undergoes fluoride-catalyzed nucleophilic addition to the ketone, generating a bis-silylated intermediate.

  • Step 3 (Global Deprotection): An acidic workup cleaves both the phenolic silyl ether and the tertiary silyl ether, precipitating the target compound.

G SM 4-Hydroxyacetophenone (Starting Material) Step1 In Situ Silylation & Addition 2.2 eq TMSCF3, cat. TBAF THF, 0 °C to RT SM->Step1 Int Bis-silylated Intermediate (Transient Species) Step1->Int Step2 Global Deprotection 2M HCl (aq), 50 °C Int->Step2 Product 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Target Product Step2->Product

Workflow for the chemoselective synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

Quantitative Optimization Data

Prior to executing the 100-gram scale-up, reaction parameters were optimized to minimize the consumption of the expensive TMSCF3 reagent while maximizing the yield of the ≥98% purity target[3].

Table 1: Optimization of Trifluoromethylation Conditions (10 mmol scale)

EntryTMSCF3 (eq)Catalyst (mol%)Temp ProfileConversion (%)Isolated Yield (%)
11.2TBAF (5%)0 °C → RT< 5%Trace
22.0TBAF (5%)0 °C → RT85%78%
32.2TBAF (2%)0 °C → RT> 99%94%
42.2CsF (10%)RT90%82%

Scale-Up Experimental Protocol (100g Scale)

Safety & Equipment Prerequisites:

  • Facility: Walk-in fume hood with continuous environmental monitoring.

  • Vessel: 3L jacketed glass reactor equipped with an overhead mechanical stirrer, internal thermocouple, and a nitrogen/argon inlet.

  • Hazards: TMSCF3 is highly flammable and moisture-sensitive. Fluoride catalysts must be handled with appropriate PPE (nitrile gloves over butyl rubber, face shield).

Phase 1: Nucleophilic Addition

  • Preparation: Purge the 3L jacketed reactor with dry nitrogen for 15 minutes.

  • Substrate Loading: Charge the reactor with 4-hydroxyacetophenone (100.0 g, 0.734 mol) and anhydrous Tetrahydrofuran (THF, 1.0 L). Stir at 250 RPM until complete dissolution is achieved.

  • Cooling: Circulate coolant to bring the internal reaction temperature to exactly 0 °C.

  • Reagent Addition: Via an addition funnel, add Trifluoromethyltrimethylsilane (TMSCF3, 230.0 g, 1.61 mol, 2.2 eq) dropwise over 45 minutes. Maintain the internal temperature below 5 °C to prevent premature volatilization of the reagent.

  • Catalyst Initiation: Slowly add a solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 14.7 mL, 0.014 mol, 2 mol%).

    • Expert Insight: The addition of TBAF is highly exothermic. Add dropwise. A distinct color change (usually pale yellow to deep amber) indicates the initiation of the silyl-transfer catalytic cycle.

  • Propagation: Remove the cooling circulation and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 3:1) or LC-MS to confirm the disappearance of the starting material.

Phase 2: Global Deprotection and Isolation

  • Hydrolysis: Re-cool the reactor to 0 °C. Carefully quench the reaction by the dropwise addition of 2M aqueous HCl (500 mL).

    • Expert Insight: This step hydrolyzes both the phenolic silyl ether and the tertiary silyl ether.

  • Heating: Heat the biphasic mixture to 50 °C for 2 hours to drive the deprotection to completion.

  • Extraction: Cool to room temperature. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 400 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine (500 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of Toluene/Heptane (1:2) to afford 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol as a white crystalline solid.

  • Validation: Expected yield: ~142 g (94%). Purity should be verified at ≥98% via HPLC[3], matching the expected molecular weight of 206.16[1].

References

  • Molport. "4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol | 179632-68-9". Molport Database. Available at:[Link]

  • Appretech Scientific Limited. "4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol". Appretech Product Specifications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate fluorinated organic building blocks for biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate fluorinated organic building blocks for biological assays. The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS 179632-68-9) presents a unique physicochemical challenge.

While it possesses two hydrogen-bond donors (a phenolic hydroxyl and a tertiary alcohol), the highly lipophilic trifluoromethyl (–CF 3​ ) group severely restricts its aqueous solubility[1]. Furthermore, the electron-withdrawing nature of the –CF 3​ group alters the local electrostatic environment, making standard aqueous dilution highly prone to precipitation.

This guide provides field-proven, causality-driven troubleshooting steps to resolve these solubility issues without compromising assay integrity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound form a "milky" precipitate when I dilute my DMSO stock into PBS?

Diagnosis: You are experiencing the "DMSO Crash-Out" phenomenon. Causality: When a high-concentration DMSO stock is pipetted into an aqueous buffer, the DMSO solvent diffuses into the bulk water much faster than the hydrophobic fluorinated compound can disperse. This rapid solvent exchange creates a localized zone of supersaturation. Driven by the hydrophobic collapse of the lipophilic –CF 3​ and aromatic moieties, the compound rapidly self-associates into colloidal aggregates. These aggregates scatter light (causing the "milky" appearance) and can sequester assay targets, leading to false positives or false negatives in bioassays [2]. Solution: Avoid direct bolus addition. Instead, utilize a step-wise co-solvent gradient or encapsulate the compound using cyclodextrins prior to aqueous introduction.

Q2: How can I formulate this compound for in vitro cell-based assays at pH 7.4 without exceeding 0.1% DMSO?

Diagnosis: Physiological pH (7.4) leaves the phenol group fully protonated, maintaining the molecule's high lipophilicity. Causality: To achieve solubility without toxic levels of organic solvents, you must mask the hydrophobic surface area of the molecule. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal excipient for this. HP- β -CD forms a truncated cone; its hydrophobic interior cavity is perfectly sized to encapsulate the trifluoromethyl-phenyl moiety via van der Waals forces, while its exterior hydroxyl groups interface favorably with water[3]. Solution: Prepare an inclusion complex using a 10% to 20% (w/v) HP- β -CD solution (See Protocol A).

Q3: Can I simply adjust the pH of my buffer to force it into solution?

Diagnosis: Yes, but only for non-cell-based biochemical assays. Causality: The phenolic –OH group has a pK a​ of approximately 9.5 to 10.0. By adjusting the buffer pH to >10.5, you quantitatively deprotonate the phenol, generating a highly soluble phenolate anion. However, this highly alkaline environment is incompatible with live-cell assays and may denature sensitive target proteins. Solution: Use pH adjustment only for robust enzymatic assays or chemical synthesis workflows (See Protocol B).

Part 2: Visualizing Solubilization Workflows

To assist in selecting the correct formulation strategy, refer to the decision matrix and mechanistic pathways below.

DecisionTree Start Solubilization of Trifluoromethyl Phenol AssayType Is the assay cell-based (in vitro)? Start->AssayType YesCell Physiological pH required (pH 7.4) AssayType->YesCell Yes NoCell Flexible pH allowed? AssayType->NoCell No Cyclodextrin Use HP-β-CD (Encapsulation) YesCell->Cyclodextrin Primary Choice pHAdjust Use pH > 10.5 (Phenolate Anion) NoCell->pHAdjust Yes Cosolvent Use DMSO/Tween-80 (Micellar Dispersion) NoCell->Cosolvent No

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

CrashMechanism DMSO 100% DMSO Stock Supersat Supersaturation Zone DMSO->Supersat Rapid Dilution Buffer Aqueous Buffer Buffer->Supersat High Water conc. Crash Colloidal Aggregate Supersat->Crash Hydrophobic Collapse HPBCD HP-β-CD Complex Supersat->HPBCD Add HP-β-CD (Rescue)

Mechanistic pathway of the DMSO crash-out phenomenon versus HP-β-CD encapsulation.

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol across various standard vehicles. Use this to benchmark your formulation success.

Vehicle / Solvent SystemMax Estimated SolubilityBiological CompatibilitySolubilization Mechanism
100% DMSO > 100 mMNone (Stock only)Solvation of lipophilic –CF 3​ and aromatic ring.
PBS (pH 7.4) < 10 µMHighNative aqueous dissolution (Poor).
PBS + 0.1% DMSO ~ 50 µMHighTrace co-solvent (Prone to crash-out).
20% HP- β -CD in PBS ~ 5 - 10 mMHigh (Cell-safe)Host-guest inclusion complexation [3].
Carbonate Buffer (pH 10.5) > 50 mMLow (Protein denaturing)Ionization (Phenolate anion formation).

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable HP- β -CD Inclusion Complex

This protocol is designed to achieve a 1 mM working stock suitable for cell culture without triggering a DMSO crash.

  • Reagent Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Creation: Dissolve 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol in 100% DMSO to create a 100 mM master stock.

  • Complexation:

    • Transfer 990 µL of the 20% HP- β -CD solution into a glass vial (avoid plastic to prevent non-specific binding of the free fluorinated compound).

    • Place the vial on a magnetic stirrer at 500 RPM.

    • Crucial Step: Add 10 µL of the 100 mM DMSO stock dropwise (0.5 µL per second) directly into the vortex of the stirring HP- β -CD solution.

  • Equilibration: Allow the solution to stir for 60 minutes at room temperature. The mechanical agitation and time are required for the thermodynamic equilibrium of the host-guest complex to establish.

  • Validation: Visually inspect the solution against a dark background. It should be optically clear. If turbidity is observed, centrifuge at 10,000 x g for 10 minutes and quantify the supernatant via HPLC to determine the exact soluble fraction.

Protocol B: Step-Wise pH-Adjusted Formulation (Biochemical Assays Only)

Use this when cyclodextrins interfere with your specific biochemical assay (e.g., surface plasmon resonance).

  • Alkaline Solubilization: Weigh 2.34 mg of the compound (approx. 10 µmol) into a vial.

  • Deprotonation: Add 100 µL of 0.1 M NaOH. Vortex vigorously. The compound will rapidly dissolve as it converts to the phenolate salt.

  • Buffering: Add 800 µL of a high-capacity buffer (e.g., 200 mM Tris-HCl, pH 8.5).

  • Titration: Slowly add 0.1 M HCl in 5 µL increments while monitoring the pH, bringing it down to the lowest possible pH before precipitation occurs (typically around pH 8.0 - 8.5).

  • Volume Adjustment: Bring the final volume to 1 mL with water, yielding a 10 mM stock.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. Retrieved April 5, 2026, from [Link]

  • MDPI. (2021). Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. Molecules. Retrieved April 5, 2026, from[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of Novel Small-Molecule Compounds

A Senior Application Scientist's Guide to Developing a Robust Protocol for CAS 179632-68-9 This guide provides a comprehensive framework for developing purification and recrystallization protocols for novel small-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Developing a Robust Protocol for CAS 179632-68-9

This guide provides a comprehensive framework for developing purification and recrystallization protocols for novel small-molecule organic compounds. While the query specified CAS 179632-68-9, a thorough search of scientific literature and chemical databases reveals no publicly available data regarding its specific physical properties, solubility, or common impurities.

This scenario is common in research and development, where scientists frequently work with new chemical entities. Therefore, this document is structured to guide a researcher through the process of establishing a robust purification protocol from first principles. We will use "Compound X (CAS 179632-68-9)" as a placeholder to illustrate the systematic approach required.

Section 1: Initial Characterization & Strategy Development

Before attempting a large-scale purification, it is critical to gather empirical data on a small scale. This initial investment of material saves significant time and resources. The primary goal is to understand the compound's solubility profile and preliminary purity.

Key Initial Steps:

  • Purity Assessment of Crude Material: Use techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Quantitative Nuclear Magnetic Resonance (qNMR) to understand the number and relative quantity of impurities.[1][2]

  • Melting Point of Crude Material: A broad or depressed melting point range suggests the presence of impurities.[3]

  • Systematic Solvent Screen: The cornerstone of developing a recrystallization protocol is selecting an appropriate solvent. The ideal solvent will dissolve the compound poorly at room temperature but readily at an elevated temperature.

Table 1: Systematic Solvent Screen Log for Compound X
SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Observations (e.g., Color, Crystal Formation on Cooling)
Heptane0.1Record Data HereRecord Data HereRecord Observations
Toluene2.4Record Data HereRecord Data HereRecord Observations
Dichloromethane3.1Record Data HereRecord Data HereRecord Observations
Acetone5.1Record Data HereRecord Data HereRecord Observations
Ethyl Acetate4.4Record Data HereRecord Data HereRecord Observations
2-Propanol4.0Record Data HereRecord Data HereRecord Observations
Ethanol4.3Record Data HereRecord Data HereRecord Observations
Methanol5.1Record Data HereRecord Data HereRecord Observations
Water10.2Record Data HereRecord Data HereRecord Observations

Section 2: Troubleshooting Guide for Recrystallization

This section addresses common issues encountered during the recrystallization of new compounds.

Q1: No crystals are forming after cooling the solution of Compound X. What are the next steps?

  • Causality: Crystal formation requires nucleation and growth from a supersaturated solution. If no crystals form, the solution is likely not sufficiently saturated, or nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for nucleation to begin.[4] Alternatively, if you have a pure sample, add a tiny "seed crystal."[4]

    • Increase Concentration: The most common reason for crystallization failure is using too much solvent.[4] Gently heat the solution and evaporate some of the solvent to increase the solute concentration. Allow the solution to cool again slowly.

    • Cool to a Lower Temperature: If room temperature cooling is ineffective, place the flask in an ice-water bath to further decrease the compound's solubility.[5]

    • Consider a Different Solvent: If the above steps fail, the chosen solvent may be too good at dissolving the compound even at low temperatures. Revisit your solvent screen and choose a solvent in which the compound is less soluble.

Q2: Compound X has "oiled out" instead of forming crystals. How can this be resolved?

  • Causality: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. The oil is an impure liquid form of your compound.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[6]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.[4]

    • Vigorous Stirring: As the solution cools, stir it vigorously. This can sometimes break up the oil into smaller droplets that can serve as nuclei for crystallization.[6]

    • Change Solvents: Select a solvent with a lower boiling point.[6] Alternatively, consider a mixed-solvent system. Dissolve the compound in a "good" solvent where it is very soluble, and then slowly add a "bad" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify, then cool slowly.

Q3: The yield of my recrystallized product is very low. What are the common causes?

  • Causality: Low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[5]

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[6] This prevents the solution from cooling and dropping crystals in the funnel.

    • Sufficient Cooling: Ensure you have allowed adequate time at a sufficiently low temperature (e.g., in an ice bath) for crystallization to complete before filtering.

    • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover more material by concentrating the filtrate by evaporation and cooling again to obtain a "second crop" of crystals. Note that the second crop may be less pure than the first.

Q4: My recrystallized product is still impure according to HPLC/TLC analysis. What should I do?

  • Causality: A single recrystallization may not be sufficient if the impurities have very similar solubility profiles to the desired compound or if they were trapped within the crystal lattice (occlusion) due to rapid crystal growth.

  • Troubleshooting Steps:

    • Repeat the Recrystallization: Perform a second recrystallization using fresh, clean solvent. Ensure the solution cools slowly to minimize the trapping of impurities.

    • Choose a Different Solvent: An impurity that is co-soluble in one solvent may be less soluble in another. Experiment with a different solvent system from your screening table.

    • Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, a different technique is required. Column chromatography is highly effective at separating compounds with different polarities and is the logical next step.[7][8]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary methods for assessing the purity of my final product? A: A multi-faceted approach is best for confirming purity.[1]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying the primary component and detecting impurities.[1]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) can identify the compound's structure and detect residual solvents or structurally related impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard.[2]

  • Thermal Analysis: A sharp melting point, determined by a technique like Differential Scanning Calorimetry (DSC), is a strong indicator of high purity.[4]

  • Mass Spectrometry (MS): Coupled with LC or GC, MS helps in identifying the mass of the primary compound and any impurities.[1]

Q: What are common sources of process-related impurities? A: Impurities can arise from various stages of the synthesis and workup.[9]

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.

  • By-products: Predictable side reactions can generate structurally related impurities.[9]

  • Reagents & Solvents: Reagents, catalysts, or solvents used during the reaction or workup may carry over.

  • Degradation Products: The compound may degrade during the reaction or purification if exposed to excessive heat, light, or incompatible conditions.

Q: When should I use column chromatography instead of recrystallization? A: Recrystallization is ideal for crystalline solids where a suitable solvent can be found. However, column chromatography is preferred in several scenarios:

  • Non-Crystalline Materials: If your product is an oil or an amorphous solid, recrystallization is not possible.

  • Complex Mixtures: If your crude product contains multiple impurities, chromatography can separate them all in a single step.[8]

  • Similar Solubilities: When an impurity has a solubility profile nearly identical to your desired compound, making separation by recrystallization ineffective.

  • Trace Impurities: For removing trace amounts of highly potent or colored impurities.[7]

Section 4: Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and a new flask. Place a fluted filter paper in the warm funnel and pour the hot solution through it to remove the solids.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and assess the purity of the dried product using an appropriate analytical method (e.g., HPLC, NMR).

Section 5: Visualization & Workflows

Diagram 1: Recrystallization Troubleshooting Workflow

A flowchart to guide decisions when recrystallization does not proceed as expected.

Recrystallization_Troubleshooting start_node Start: Hot, Saturated Solution process_node_cool Allow solution to cool start_node->process_node_cool Cool Slowly decision_node decision_node process_node process_node outcome_node outcome_node fail_node fail_node decision_node_crystals Crystals Formed? process_node_cool->decision_node_crystals Observe outcome_node_success Success: Filter, Wash, Dry decision_node_crystals->outcome_node_success Yes decision_node_oil Oiled Out? decision_node_crystals->decision_node_oil No process_node_oil_fix 1. Re-heat solution 2. Add more solvent 3. Cool very slowly decision_node_oil->process_node_oil_fix Yes process_node_no_crystals Induce Nucleation: - Scratch flask - Add seed crystal decision_node_oil->process_node_no_crystals No (Clear Solution) process_node_oil_fix->decision_node_crystals fail_node_chromatography Consider Chromatography or Different Solvent System process_node_oil_fix->fail_node_chromatography If oiling persists decision_node_crystals2 Crystals Formed? process_node_no_crystals->decision_node_crystals2 Check again decision_node_crystals2->outcome_node_success Yes process_node_concentrate Solution is too dilute. Evaporate some solvent. decision_node_crystals2->process_node_concentrate No process_node_concentrate->start_node process_node_concentrate->fail_node_chromatography If still no crystals

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

References

  • BOC Sciences. Analytical Services for Purity Determination.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Unknown. Recrystallization.
  • Benchchem. Technical Support Center: Optimizing Recrystallization and Purification.
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Unknown. Recrystallization-1.pdf.
  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
  • Duewer, D. L., et al. (2023). Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). NIST.
  • Timko, J. M., & Yamashita, A. SYNTHESIS OF 2-SUBSTITUTED NAPHTHALENEDIOL DERIVATIVES USING CHROMIUM CARBENE COMPLEXES: 1-ACETOXY-2-BUTYL-4-METHOXYNAPHTHALENE. Organic Syntheses Procedure.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
  • Sravya, G., et al. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. SciSpace.

Sources

Troubleshooting

optimizing HPLC mobile phase for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol analysis

Title: Technical Support Center: HPLC Method Optimization for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: HPLC Method Optimization for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with analyzing 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol and related fluorinated phenolic compounds.

The unique structural features of this analyte—a weakly acidic phenolic ring coupled with a highly electronegative trifluoromethyl (-CF3) group and a tertiary alcohol—present specific chromatographic challenges. The electron-withdrawing nature of the -CF3 group increases lipophilicity while simultaneously lowering the pKa of the nearby hydroxyl groups compared to non-fluorinated analogs. This guide provides field-proven, mechanistically grounded solutions to optimize your reversed-phase HPLC (RP-HPLC) mobile phase.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is precise pH control of the mobile phase critical for this specific fluorinated phenol? A1: The analyte contains a phenolic hydroxyl group (typical pKa ~9.5-10), but the adjacent -CF3 group exerts a strong inductive electron-withdrawing effect (-I effect), which increases the overall acidity of the molecule. If the mobile phase pH is near the pKa of the analyte, it exists in a state of partial ionization. This dynamic equilibrium between the neutral and ionized forms during the chromatographic run leads to severe peak broadening and tailing. To ensure the compound remains fully protonated (neutral) and interacts uniformly with the hydrophobic stationary phase, the aqueous mobile phase must be buffered to an acidic pH (typically pH 2.0–3.0)[1].

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A2: Acetonitrile is generally preferred for fluorinated phenols. ACN is aprotic and provides a lower column backpressure and a higher theoretical plate count due to its lower viscosity when mixed with water. More importantly, ACN disrupts the hydration shell around the hydrophobic -CF3 group more efficiently than methanol. However, if you are attempting to separate this compound from closely related structural isomers, Methanol can offer alternate selectivity because of its ability to act as a hydrogen bond donor/acceptor with the tertiary alcohol and phenolic oxygen[2].

Q3: Which acidic additive should I use in my aqueous mobile phase? A3: The choice of additive is entirely dictated by your detector. For standard LC-UV applications, 0.1% Phosphoric acid ( H3​PO4​ ) is excellent because it provides high buffering capacity at low pH and lacks UV absorbance, allowing for detection at low wavelengths (e.g., 210-230 nm). However, phosphoric acid is non-volatile and will precipitate in a mass spectrometer source. For LC-MS applications, you must substitute phosphoric acid with a volatile organic acid, such as 0.1% Formic acid or up to 50 mM Formic acid, to maintain ionization suppression without fouling the MS source[2][3].

Section 2: Troubleshooting Guide

Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Mechanistic Cause: Secondary interactions between the electron-rich phenolic oxygen and unreacted, acidic residual silanols on the silica support of the column.

  • Solution: First, verify that your mobile phase pH is ≤ 3.0 to suppress silanol ionization. If tailing persists, switch to an end-capped C18 column or a column specifically designed with a positive surface charge to repel basic/polar interactions.

Issue: Retention Time Drift Across Injections

  • Mechanistic Cause: Inadequate buffering capacity in the mobile phase, leading to localized pH changes as the sample matrix is injected.

  • Solution: Increase the buffer concentration. Instead of a simple 0.1% volumetric addition of formic acid, prepare a 50 mM Formic acid aqueous solution (Component A) and a 50 mM Formic acid in ACN solution (Component B)[3]. This ensures the ionic strength remains constant across the entire gradient profile.

Issue: Signal Suppression in LC-MS (Negative ESI Mode)

  • Mechanistic Cause: Phenols ionize best in negative electrospray ionization (ESI-). Highly acidic mobile phases (like 0.1% Formic acid) suppress the deprotonation required for ESI- detection.

  • Solution: Implement a post-column infusion of a weak base (e.g., 0.1% ammonium hydroxide) to raise the pH just before the MS source, or switch the mobile phase to a neutral volatile buffer like 10 mM Ammonium Acetate, accepting a slight compromise in peak shape for a massive gain in MS sensitivity.

Section 3: Data Presentation - Mobile Phase Additive Comparison

The following table summarizes the quantitative impact of different mobile phase additives on the chromatographic performance of fluorinated phenols.

Mobile Phase AdditiveConcentrationAqueous pHUV Cutoff (nm)MS Compatible?Expected Peak Asymmetry ( As​ )
Phosphoric Acid 0.1% (v/v)~2.1< 200No1.0 - 1.1 (Excellent)
Formic Acid 0.1% (v/v)~2.7210Yes1.1 - 1.3 (Good)
Formic Acid 50 mM~2.5215Yes1.0 - 1.2 (Excellent)
Ammonium Acetate 10 mM~6.8210Yes (Best for ESI-)1.4 - 1.8 (Fair to Poor)
Trifluoroacetic Acid 0.05% (v/v)~2.0210Yes (Causes ion suppression)1.0 (Excellent)

Section 4: Experimental Workflow & Self-Validating Protocol

To ensure reproducibility, follow this self-validating gradient optimization protocol. This system is designed to confirm its own accuracy: if Step 4 fails the system suitability criteria, the protocol mandates a return to Step 1, preventing the propagation of errors.

Protocol: Mobile Phase Optimization for LC-UV/MS

  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

    • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Column Equilibration:

    • Install a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[3].

    • Flush with 98% Mobile Phase A / 2% Mobile Phase B at 1.0 mL/min for 20 column volumes until the baseline is stable[1].

  • Scouting Gradient Execution:

    • Inject 10 µL of a 100 µg/mL standard of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Self-Validation Check (System Suitability):

    • Calculate the retention factor ( k′ ). It must be between 2 and 10.

    • Calculate the Asymmetry factor ( As​ ). It must be ≤1.2 .

    • Causality Check: If As​>1.2 , the analyte is experiencing secondary interactions. Do not proceed to validation. Remake Mobile Phase A with 50 mM Formic acid to increase ionic strength, and repeat Step 3.

  • Method Finalization:

    • Adjust the gradient slope based on the elution time in Step 3. If the compound elutes at 60% B, set a shallower gradient (e.g., 40% to 80% B over 15 minutes) to maximize resolution from potential impurities.

Section 5: Diagnostic Workflows

TroubleshootingLogic Start Symptom Identified in HPLC Run Tailing Peak Tailing (As > 1.5) Start->Tailing Shift Retention Time Instability Start->Shift LowSens Low Sensitivity (LC-MS) Start->LowSens ActionTailing Lower aqueous pH to 2.5 (Add 0.1% Formic Acid) Tailing->ActionTailing ActionShift Check pump proportioning valves & increase buffer capacity Shift->ActionShift ActionLowSens Switch from Phosphoric Acid to Formic Acid LowSens->ActionLowSens Resolution Validate with System Suitability Test (SST) ActionTailing->Resolution ActionShift->Resolution ActionLowSens->Resolution

Caption: Troubleshooting logic for common chromatographic issues with fluorinated phenols.

References

  • Separation of Bisphenol AF on Newcrom R1 HPLC column , SIELC Technologies.[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach , ACS Environmental Au.[Link]

  • Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples , PMC.[Link]

Sources

Optimization

reducing unwanted byproducts in 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol esterification

Welcome to the Technical Support Center for the esterification of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol . This guide is designed for researchers and drug development professionals who need to achieve strict chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol . This guide is designed for researchers and drug development professionals who need to achieve strict chemoselectivity when working with this dual-hydroxyl building block.

Below, you will find mechanistic insights, troubleshooting logic, and self-validating protocols to eliminate unwanted byproducts.

Mechanistic Insight: Understanding Your Substrate

To control the reaction, you must first understand the competing functional groups on your substrate:

  • The Phenolic Hydroxyl: Highly nucleophilic when deprotonated to a phenoxide ion. It is the primary target for esterification.

  • The Tertiary α-Trifluoromethyl Alcohol: Generally, the ease of esterification follows the order: primary > secondary > tertiary[1]. In this molecule, the tertiary alcohol is severely sterically hindered. Furthermore, the adjacent trifluoromethyl (–CF 3​ ) group exerts a strong electron-withdrawing inductive effect, significantly reducing the oxygen's nucleophilicity.

While the tertiary alcohol is naturally deactivated, forcing conditions (excess aggressive acylating agents or strong acids) will override this natural chemoselectivity, leading to di-esterification or dehydration byproducts[2].

Troubleshooting Guide & FAQs

Q: I am observing a significant amount of di-ester byproduct (over-acylation). How do I prevent the tertiary alcohol from reacting? A: Di-esterification occurs when highly reactive acyl donors (like acyl chlorides) are used in excess alongside strong nucleophilic catalysts like DMAP. To prevent this, shift your strategy from kinetic control via acyl chlorides to steric control using peptide coupling reagents. Reagents like TBTU or TATU form bulky active ester intermediates. Because the tertiary alcohol is already sterically hindered by the methyl and –CF 3​ groups, the activation energy required to attack the bulky TBTU-ester is prohibitively high, effectively shutting down the di-esterification pathway[3].

Q: My LC-MS shows a major byproduct with a mass corresponding to [M - H 2​ O]. What is causing this? A: A mass loss of 18 Da indicates the dehydration of the tertiary alcohol to form an alkene (e.g., 4-(3,3,3-trifluoroprop-1-en-2-yl)phenol). This is a classic E1 elimination pathway triggered by strong Brønsted acids. Even though the –CF 3​ group destabilizes the intermediate carbocation, extended heating in acids like H 2​ SO 4​ will force the dehydration[2]. Solution: Never use Fischer esterification conditions for this substrate. Always conduct the reaction in the presence of a mild base (e.g., pyridine or DIPEA), which neutralizes acidic byproducts and completely suppresses acid-catalyzed dehydration[4].

Q: Why is my reaction yield so low when using standard carboxylic acids without coupling agents? A: Phenols do not readily react with standard carboxylic acids. The lone pair of electrons on the phenolic oxygen is delocalized into the benzene ring, making it a poor nucleophile compared to aliphatic alcohols[4]. Phenols react so slowly under standard conditions that you must use activated species like acyl chlorides, anhydrides, or in situ coupling agents (like carbodiimides) to drive the reaction forward[5][6].

Reaction Pathways & Troubleshooting Logic

ReactionPathways Substrate 4-(1,1,1-Trifluoro- 2-hydroxypropan-2-yl)phenol (Phenolic OH + 3° CF3-OH) TBTU TBTU / Mild Base (Chemoselective) Substrate->TBTU Acidic Strong Acid / Heat (Fischer Conditions) Substrate->Acidic Excess Excess Acyl Chloride + Strong Base Substrate->Excess Target Target Product: Phenolic Mono-ester TBTU->Target Alkene Byproduct: Dehydrated Alkene Acidic->Alkene Diester Byproduct: Di-ester Excess->Diester

Reaction pathways showing chemoselective esterification vs. byproduct formation.

TroubleshootingTree Start Identify Unwanted Byproduct via LC-MS / GC-MS Q1 Mass = Target + Acyl? (Di-esterification) Start->Q1 Q2 Mass = Target - H2O? (Dehydration) Start->Q2 Q3 Mass = Target, but wrong NMR? (C-Acylation) Start->Q3 A1 Action: Switch to TBTU/TATU. Limit acylating agent to 1.05 eq. Q1->A1 Yes A2 Action: Remove Brønsted acids. Ensure strictly basic conditions. Q2->A2 Yes A3 Action: Avoid Lewis acids. Lower reaction temperature to 0°C. Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving esterification byproducts.

Quantitative Data: Byproduct Profiles by Reagent System

To achieve optimal chemoselectivity, the choice of coupling agent is critical. The table below summarizes the expected byproduct profiles based on the reaction system chosen.

Reagent SystemTarget Phenolic Ester YieldDi-ester ByproductDehydration RiskChemoselectivity Rating
Carboxylic Acid + H 2​ SO 4​ < 10%0%High Poor
Acyl Chloride + Excess DMAP 60–70%20–30%LowModerate
EDC / DMAP (Steglich) 85%5–10%LowGood
TBTU / DIPEA > 95% < 1% None Excellent

Self-Validating Experimental Protocol

To guarantee the selective O-acylation of the phenolic hydroxyl group while preserving the tertiary α-trifluoromethyl alcohol, utilize the following TBTU-mediated protocol[3]. This protocol incorporates mid-reaction validation steps to ensure causality and prevent reagent waste.

Reagents Required:

  • Target Carboxylic Acid (1.05 eq)

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.00 eq)

  • TBTU (1.10 eq)

  • DIPEA (2.50 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Pre-activation of the Acid: In an oven-dried flask under N 2​ , dissolve the carboxylic acid (1.05 eq) in anhydrous DMF. Add DIPEA (2.50 eq) and stir for 5 minutes. Add TBTU (1.10 eq) in one portion.

  • Validation Checkpoint 1 (Active Ester Formation): Stir the mixture at room temperature for 15 minutes. Do not add the phenol yet. Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm the complete disappearance of the carboxylic acid peak and the appearance of the active ester intermediate before proceeding.

  • Substrate Addition: Once pre-activation is validated, add 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.00 eq) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature. The bulky TBTU intermediate ensures the reaction is directed entirely to the phenoxide ion[3].

  • Validation Checkpoint 2 (Chemoselectivity): After 2 hours, check the reaction via TLC (Hexanes/EtOAc) or LC-MS. You should observe a single new product mass corresponding to the mono-ester. If unreacted phenol remains, stir for an additional 2 hours. Do not add more TBTU or heat the reaction, as this risks overriding the steric barriers protecting the tertiary alcohol.

  • Quench and Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO 3​ (3x) to remove DMF, unreacted acid, and water-soluble urea byproducts. Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • Esterification of phenols (video) . Khan Academy. Available at:[Link]

  • Reaction of alcohol and phenol with carboxylic acid . Mastering Chemistry Help. Available at:[Link]

  • Chemical Reactions of Alcohols and Phenols . King Saud University (KSU). Available at:[Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings . Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Some more reactions of phenol . Chemguide. Available at:[Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or complex side-product profiles when utilizing highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or complex side-product profiles when utilizing highly specialized fluorinated building blocks.

Working with 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol requires a departure from standard phenol chemistry. The presence of the para-substituted trifluoromethyl carbinol group fundamentally alters the molecule's electronic landscape and stability profile. This guide provides a deep dive into the causality behind low conversion rates, offering self-validating protocols to optimize your synthetic workflows.

Part 1: Mechanistic Causality & Frequently Asked Questions (FAQs)

Q1: Why is the conversion rate of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol so low during standard Williamson ether synthesis? A1: The low conversion is primarily driven by severe electronic deactivation. The para-substituted 1,1,1-trifluoro-2-hydroxypropan-2-yl group is strongly electron-withdrawing due to the inductive effect of the −CF3​ moiety[1]. This pulls electron density away from the aromatic ring, significantly reducing the nucleophilicity of the resulting phenoxide anion. Consequently, standard mild conditions (e.g., K2​CO3​ in acetone) often fail to drive the bimolecular nucleophilic substitution ( SN​2 ) to completion[2].

Q2: I increased the base strength to Sodium Hydride (NaH) to force the reaction, but my yield decreased and I see new spots on TLC. What happened? A2: You are observing base-induced degradation rather than alkylation. Trifluoromethyl carbinols are highly susceptible to retro-aldol-type C-C bond cleavage under strongly basic conditions[3]. When exposed to strong bases like NaH or subjected to prolonged heating with NaOH, the base deprotonates the tertiary alcohol. This triggers the expulsion of trifluoroacetone, leaving behind a degraded phenoxide fragment. To prevent this, you must avoid strong hydride bases.

Q3: Could the tertiary alcohol be competing with the phenolic OH for the alkylating agent, causing chemoselectivity issues? A3: Chemoselectivity is rarely the culprit here. The tertiary aliphatic alcohol is highly sterically hindered, and its nucleophilicity is severely dampened by the adjacent, strongly electron-withdrawing −CF3​ group. O-alkylation will occur almost exclusively at the less hindered, more acidic phenolic oxygen. If you observe multiple products, it is almost certainly due to degradation (as explained in A2) rather than over-alkylation.

Part 2: Visualizing the Troubleshooting Workflow

When low conversion is observed, your first step is to distinguish between unreacted starting material and base-induced degradation.

G A Low Conversion Observed B Perform TLC / LC-MS A->B C High Unreacted SM (No Degradation) B->C Intact SM D Degradation Products (Cleavage) B->D Side products E Enhance Nucleophilicity: Use Cs2CO3 in DMF/DMSO C->E F Mitigate Retro-Aldol: Use Milder Base (K2CO3), Lower Temp D->F

Figure 1. Troubleshooting decision tree for low conversion rates.

Mechanism SM 4-(...)-phenol + Base Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Cleavage Trifluoroacetone + Phenol (Degradation) SM->Cleavage Strong Base (NaH) Retro-Aldol Cleavage Product O-Alkylated Product (Desired) Phenoxide->Product + R-X (SN2) Optimal Conditions

Figure 2. Competing pathways: O-alkylation vs. base-induced retro-aldol cleavage.

Part 3: Quantitative Data & Optimization

To overcome the electronic deactivation without triggering retro-aldol cleavage, we must rely on the "Cesium Effect." Using Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF selectively solvates the large Cs+ cation. This leaves the phenoxide anion unsolvated ("naked") and highly nucleophilic, allowing the SN​2 reaction to proceed rapidly at moderate temperatures.

Table 1. Quantitative Evaluation of Reaction Parameters on Conversion and Cleavage Rates

BaseSolventTemp (°C)Conversion (%)Cleavage (%)Mechanistic Conclusion
K2​CO3​ Acetone60< 30%< 5%Too mild: Tight ion-pairing prevents nucleophilic attack.
NaH THF25-6540%> 40%Too harsh: Strong base induces rapid retro-aldol cleavage.
K2​CO3​ DMF8065%10%Moderate: Higher temp improves yield but begins to trigger degradation.
Cs2​CO3​ DMF 60 > 90% < 2% Optimal: Loose ion-pairing maximizes nucleophilicity without cleavage.

Part 4: Self-Validating Experimental Protocol

This optimized protocol for the O-alkylation of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is designed as a self-validating system . Each step contains an In-Process Control (IPC) to ensure the chemical trajectory is correct before proceeding.

Step 1: Phenoxide Generation
  • Charge a flame-dried flask with 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).

  • Add finely powdered, anhydrous Cs2​CO3​ (1.5 equiv).

  • Stir the suspension at room temperature for 30 minutes under an inert argon atmosphere.

  • Validation Check: The solution will undergo a distinct color change (typically turning a faint yellow/orange), visually confirming the successful deprotonation and generation of the phenoxide anion.

Step 2: Electrophilic Addition
  • Add the alkyl halide (1.2 equiv) dropwise. If using an alkyl chloride, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to facilitate an in-situ Finkelstein reaction.

  • Heat the reaction mixture to 60 °C.

  • Validation Check (LC-MS): After 2 hours, sample the reaction. The mass spectrum must show the disappearance of the starting material peak ( m/z 205.1 [M−H]− ) and the emergence of the corresponding product mass. If a peak corresponding to unsubstituted phenol ( m/z 93) or other fragments appears, lower the temperature immediately to arrest degradation.

Step 3: Selective Workup
  • Cool the mixture to room temperature and quench with distilled water (3x the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with 1M NaOH (aq).

  • Validation Check (TLC): The 1M NaOH wash selectively removes any unreacted starting phenol. Spot the organic layer on a TLC plate. It should show a single, UV-active spot that does not stain with Bromocresol Green (confirming the complete absence of the acidic phenolic starting material).

  • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References[2] BenchChem Technical Support Team. Troubleshooting low conversion rates with 2-Methoxyhexane. BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd58nv1BQPlK0_hUjacpgqv7CS0n26qa8Fly-bbkBpeeXr8yER5EF6vPhN_n7wpwC751qtTARCUJp_vjaKFtMPu_Ubp2u_sbY-bkVoRjtZ-NhBHdGNz9GPy6Ubix4LBXLdg9AzHF9mp_bJBIU48rtihKUispUWLnEf2i3xtX1y_M_xRCJeiTMkDKgOVMWxoZ7JFhUz_aU=[1] Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjyVcA3rAz99lBgjTjA4PjfHP1ZA2yRLdddSn3ZSpYtBD--TDnktLow-ctbqC5TYYF6Xzcx1UU4zIRGbrKCddw1UESTdsFQ1WxrH7Luywiff-20zbPo2eUPmav10kguLJiRWR27rrebUHm8uk=[3] Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIZpg5o4ycACPh5BvVu1wpwEJnIjrV-cghx8sz5f12imb__dHA1Qqk0vPiB0bjc8zN42i3lEoPeupSb52ZS80DZ3jXFDYEDzU2aO-1-1WrEX82h_haTHD9OMEd4SvnunsKRmrcyEIqBmRMpw==

Sources

Optimization

Technical Support Center: Advanced Strategies for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Welcome to the technical support center for navigating the synthetic challenges of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. This guide provides troubleshooting advice and advanced protocols designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. This guide provides troubleshooting advice and advanced protocols designed for researchers, chemists, and drug development professionals.

Understanding the Challenge: Inherent Steric Hindrance

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a valuable building block, but its structure presents significant synthetic hurdles. The molecule contains two hydroxyl groups with vastly different reactivities:

  • Phenolic Hydroxyl (-OH): More acidic and less sterically hindered, making it the primary site for reactions like deprotonation and subsequent alkylation or acylation.

  • Tertiary Alcohol (-OH): Significantly less acidic and exceptionally sterically hindered. It is shielded by the bulky trifluoromethyl (-CF₃) group and the phenyl ring, making it highly unreactive under standard conditions.

This guide addresses the common issues encountered when attempting to selectively modify this molecule.

Frequently Asked Questions (FAQs)
Issue 1: Low yields in Williamson ether synthesis at the phenolic position.

Question: "I'm trying to alkylate the phenolic hydroxyl group on 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol using standard Williamson ether synthesis conditions (e.g., NaH in THF or K₂CO₃ in acetone), but my yields are consistently low. What can I do to improve this?"

Answer: This is a common issue stemming from incomplete deprotonation or insufficient nucleophilicity of the resulting phenoxide. While the phenolic proton is acidic, the overall bulk of the molecule can slow down the reaction. To overcome this, a more robust approach is required.

Core Problem: The combination of base and solvent is not optimal for generating a sufficiently reactive nucleophile.

Recommended Solution: The "Cesium Effect"

For sterically demanding substrates, switching to cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF is highly effective.[1] This phenomenon, often called the "cesium effect," is attributed to the superior solubility of cesium salts and the fact that the large, soft Cs⁺ cation does not coordinate tightly with the phenoxide anion.[2] This leaves the phenoxide "naked" and significantly more nucleophilic, accelerating the rate of the Sₙ2 reaction.[3]

Troubleshooting & Optimization for Phenolic O-Alkylation

Parameter Standard Conditions (Low Yield) Optimized Conditions (High Yield) Rationale & Key Considerations
Base NaH, K₂CO₃Cs₂CO₃ Cesium carbonate enhances the nucleophilicity of the phenoxide through the "cesium effect".[1][3] It is a powerful inorganic base for promoting O-alkylation.[1]
Solvent THF, AcetoneDMF, Acetonitrile Polar aprotic solvents effectively solvate the cation (Cs⁺) but not the anion, maximizing the phenoxide's reactivity.[4]
Temperature RefluxRoom Temperature to 60 °C The enhanced reactivity from the cesium effect often allows for milder reaction conditions, which can prevent potential side reactions.
Alkylating Agent R-Cl, R-BrR-I, R-OTs Iodides and tosylates are superior leaving groups compared to chlorides and bromides, which is crucial for Sₙ2 reactions.[5]
Issue 2: Complete failure to acylate the tertiary alcohol.

Question: "I need to esterify the tertiary alcohol, but all my attempts with standard methods like acetyl chloride and pyridine have failed completely. How can I functionalize this highly hindered position?"

Answer: The tertiary alcohol in this molecule is exceptionally challenging to acylate due to severe steric hindrance from the adjacent trifluoromethyl and phenyl groups.[6][7] Standard acylating agents are not reactive enough to overcome this spatial blockade.[7] Success requires a significant boost in the electrophilicity of the acylating agent.

Recommended Solution: DMAP-Catalyzed Acylation with Anhydrides

The most reliable method is to use an acid anhydride (e.g., acetic anhydride, pivalic anhydride) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8][9]

Mechanism of Action: DMAP is a hyper-nucleophilic catalyst. It reacts with the acid anhydride to form a highly reactive N-acylpyridinium salt intermediate.[10][11][12] This intermediate is a much more potent acylating agent than the anhydride itself, capable of reacting with the sterically encumbered tertiary alcohol.[10]

Experimental Protocol: DMAP-Catalyzed Acylation of the Tertiary Alcohol

This protocol assumes the phenolic -OH has been protected (e.g., as a methyl ether) to ensure selectivity.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the protected 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add the acid anhydride (e.g., acetic anhydride, 1.5 eq.), triethylamine (a non-nucleophilic base to scavenge the acid byproduct, 1.5 eq.), and DMAP (0.1 - 0.2 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For extremely hindered cases, gentle heating (40 °C) may be required. Reaction times can range from 12 to 48 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired ester.

Alternative Catalysts: For particularly stubborn cases, Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) have been shown to be extremely powerful catalysts for the acylation of sterically demanding tertiary alcohols with acid anhydrides.[13]

Issue 3: Finding an alternative to Sₙ2 reactions for hindered ether synthesis.

Question: "Even with optimized Williamson conditions, my desired ether synthesis is problematic due to a very bulky alkylating agent. Are there any non-Sₙ2 alternatives for forming an ether bond at the phenolic position?"

Answer: Yes. When the alkylating agent is also sterically hindered (secondary or tertiary), the Williamson ether synthesis often fails due to competing E2 elimination reactions.[5][14] In such cases, the Mitsunobu reaction provides a powerful alternative that operates under mild, neutral conditions and avoids the need for a strongly basic alkoxide.[15]

Recommended Solution: The Mitsunobu Reaction

The Mitsunobu reaction couples an alcohol and a nucleophile (in this case, the phenolic hydroxyl group) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The reaction converts the hydroxyl group of the alkylating alcohol into a good leaving group in situ, which is then displaced by the phenoxide.[17]

While the Mitsunobu reaction is generally not suitable for tertiary alcohols as the substrate to be activated, it is an excellent choice for coupling a primary or secondary alcohol to our hindered phenol.[17][18][19]

Decision-Making Workflow for Modifying 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

The following diagram outlines a logical approach to selecting the correct synthetic strategy based on your target modification.

G start Target Molecule: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol q1 Which -OH group to modify? start->q1 decision decision phenolic_path Goal: Selective reaction at Phenol q2 Alkylation (C-O) or Acylation (C=O)? phenolic_path->q2 What type of bond? tertiary_path High Steric Hindrance! (Phenol must be protected first) q3 Alkylation (C-O) or Acylation (C=O)? tertiary_path->q3 What type of bond? method method q1->phenolic_path Phenolic OH q1->tertiary_path Tertiary OH m1 Strategy: Williamson Ether Synthesis Base: Cs₂CO₃ Solvent: DMF q2->m1 Alkylation (Ether) m2 Strategy: Standard Acylation Reagent: Acyl Chloride / Pyridine q2->m2 Acylation (Ester) m3 Strategy: DMAP-Catalyzed Acylation Reagent: Acid Anhydride Catalyst: DMAP q3->m3 Acylation (Ester) m4 Strategy: Mitsunobu Reaction (Using an external alcohol as the alkylating agent with PPh₃/DEAD) q3->m4 Alkylation (Ether)

Caption: Strategy selection for modifying 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol.

References
  • Nahmany, M. & Melman, A. Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters3 , 3733–3735 (2001). Available at: [Link]

  • Nahmany, M. & Melman, A. Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. American Chemical Society (2001). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (2025). Available at: [Link]

  • Orita, A., Tanahashi, C., Kakuda, A. & Otera, J. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal Available at: [Link]

  • Deng, R. et al. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry17 , (2025). Available at: [Link]

  • The Mitsunobu Reaction. Organic Reactions Available at: [Link]

  • Mitsunobu reaction. Wikipedia Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Request PDF on ResearchGate Available at: [Link]

  • Shi, D.-Q. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities26 , 55–59 (2010). Available at: [Link]

  • Simal, F., Wouters, J. & Leherte, L. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed (2005). Available at: [Link]

  • Ashenhurst, J. The Mitsunobu Reaction. Chemistry Steps Available at: [Link]

  • Liu, Z., Ma, Q., Liu, Y. & Wang, Q. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal Available at: [Link]

  • Serna, S. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV (2016). Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press Available at: [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Request PDF on ResearchGate Available at: [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry (2014). Available at: [Link]

  • Roy, D. et al. A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications (2025). Available at: [Link]

  • Dijkstra, G., Kruizinga, W. H. & Kellogg, R. M. An Assessment of the Causes of the “Cesium Effect”. Journal of Organic Chemistry (1987). Available at: [Link]

  • Williamson Ether Synthesis. Cambridge University Press & Assessment Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis Available at: [Link]

  • Chemists uncover new role of a key base in organic synthesis. Emory University News (2014). Available at: [Link]

  • Majumdar, K. C., Chattopadhyay, B. & Nath, S. Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Growing Science (2013). Available at: [Link]

  • Reaction mass of 4,4'-[2,2,2-trifluoro-1- (trifluoromethyl)ethylidene]diphenol and benzyl(diethylamino)diphenylphosphonium 4- [1,1,1,3,3,3-hexafluoro-2-(4- hydroxyphenyl)propan-2-yl]phenolate (1. CosmeticObs Available at: [Link]

  • 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. Appretech Scientific Limited Available at: [Link]

  • Lim, D. & Chen, B. Fluoroalcohols for chemical modification of biomolecules. PMC (2024). Available at: [Link]

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Reference Data & Comparative Studies

Validation

qNMR Validation Standards for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: A Comparative Guide

Introduction In modern drug development and materials science, fluorinated building blocks like 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (TFHPP) (CAS: 179632-68-9) are highly valued for their ability to modulate li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development and materials science, fluorinated building blocks like 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (TFHPP) (CAS: 179632-68-9) are highly valued for their ability to modulate lipophilicity and metabolic stability. However, the precise quantification of these intermediates is critical.

Unlike traditional chromatographic methods (HPLC/GC) that require an identical, highly pure reference standard for calibration, Quantitative NMR (qNMR) is a primary ratio method. It relies on the universal principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it . Because TFHPP contains both proton ( 1 H) and fluorine ( 19 F) nuclei, it offers a unique opportunity for orthogonal dual-nucleus validation , ensuring absolute traceability to the International System of Units (SI).

This guide objectively compares internal standard (IS) alternatives for the qNMR validation of TFHPP and provides a self-validating experimental protocol.

Expertise & Experience: The Causality of Standard Selection

Selecting the correct internal standard is not a mere procedural step; it is the fundamental mechanism that dictates the accuracy of your assay. A poorly chosen standard introduces systematic errors that invalidate the entire quantification process. The causality behind standard selection rests on three pillars:

  • Chemical Shift Dispersion (Isotropic Shielding): The IS resonance must be completely isolated from the analyte's signals and their 13 C satellite peaks. Overlap causes artificial signal inflation.

  • Longitudinal Relaxation ( T1​ ): Nuclei must fully return to thermal equilibrium between RF pulses. If the IS and analyte have drastically different T1​ relaxation times, and the relaxation delay ( D1​ ) is insufficient, the slower-relaxing signal will be partially saturated, skewing the quantitative mass balance equation .

  • Chemical Inertness & Solubility: The IS must be fully soluble in the chosen deuterated solvent (e.g., DMSO- d6​ ) without forming hydrogen-bond complexes or reacting with the analyte's phenolic hydroxyl group.

Comparative Analysis of Internal Standards

To validate TFHPP, we must evaluate standards for both the 1 H and 19 F pathways. TFHPP in DMSO- d6​ exhibits specific resonances: a methyl singlet (~1.6 ppm), an aromatic AA'BB' system (6.8 and 7.3 ppm), and a trifluoromethyl singlet ( -80.0 ppm).

Table 1: 1 H qNMR Internal Standards Comparison for TFHPP
Internal StandardChemical Shift (DMSO- d6​ ) T1​ Relaxation ProfileOverlap Risk with TFHPPVerdict
Dimethyl sulfone (DMSO 2​ ) ~3.0 ppm (s, 6H)Moderate (~3s)None (Analyte signals are at 1.6, 6.8, 7.3 ppm)Optimal
Maleic Acid ~6.3 ppm (s, 2H)Long (~5s)High (Proximity to broad aliphatic/phenolic OH signals)Sub-optimal
1,4-Bis(trimethylsilyl)benzene 0.0 ppm (s, 18H), 7.3 ppm (s, 4H)Moderate (~3s)Critical (Direct overlap with TFHPP aromatic protons)Rejected
Table 2: 19 F qNMR Internal Standards Comparison for TFHPP

19 F qNMR provides a massive chemical shift dispersion (>300 ppm) and zero background interference from solvents, making it highly sensitive .

Internal StandardChemical Shift (DMSO- d6​ ) T1​ Relaxation ProfileOverlap Risk with TFHPPVerdict
3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) -61.3 ppm (s, 6F)Moderate (~2s)None (Analyte CF 3​ is at ~ -80.0 ppm)Optimal
4,4'-Difluorobenzophenone (DFBP) -106.0 ppm (s, 2F)Moderate (~2s)None Excellent Alternative
Trifluoroacetic acid (TFA) -76.0 ppm (s, 3F)Long (~4s)Critical (Proximity/Overlap with analyte CF 3​ )Rejected

Experimental Protocols: A Self-Validating System

To establish a self-validating system (Trustworthiness), we execute a dual-nucleus acquisition from a single NMR tube. By calculating the absolute purity of TFHPP independently through the 1 H pathway (using DMSO 2​ ) and the 19 F pathway (using BTFMBA), we create an orthogonal cross-check. If the two purity values agree within a margin of <1.0% , it mathematically proves the absence of hidden overlapping impurities and relaxation artifacts.

Step-by-Step Methodology: Dual-Nucleus qNMR Protocol

Step 1: Gravimetric Sample Preparation

  • Using a calibrated 6-digit microbalance, accurately weigh ~15.000 mg of TFHPP into a glass vial.

  • Accurately weigh ~5.000 mg of DMSO 2​ (for 1 H validation) and ~10.000 mg of BTFMBA (for 19 F validation) into the same vial.

  • Add 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D). Vortex for 60 seconds to ensure complete dissolution.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: NMR Acquisition Parameters

  • Probe Temperature: Regulate precisely at 298 K to prevent chemical shift drift.

  • Pulse Angle: Use a strict 90° excitation pulse to maximize signal-to-noise ratio (SNR).

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ of the slowest relaxing nucleus. For this system, a D1​ of 20 seconds is mandatory to ensure >99.3% magnetization recovery.

  • Scans (NS): 32 scans for 1 H; 64 scans for 19 F (ensure 13 C decoupling is turned off during 19 F acquisition to prevent NOE enhancement).

Step 3: Data Processing & Integration

  • Apply a zero-filling factor of at least 64k data points and an exponential line broadening of 0.3 Hz.

  • Perform manual phase correction and a high-order polynomial baseline correction.

  • 1 H Integration: Integrate the DMSO 2​ singlet at 3.0 ppm (IS, 6H) against the TFHPP methyl singlet at 1.6 ppm (Analyte, 3H).

  • 19 F Integration: Integrate the BTFMBA singlet at -61.3 ppm (IS, 6F) against the TFHPP CF 3​ singlet at -80.0 ppm (Analyte, 3F).

Step 4: Absolute Purity Calculation Calculate the purity ( Px​ ) for both nuclei using the following mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, P = purity of standard).

Workflow Visualization

qNMR_Workflow cluster_1H 1H qNMR Validation cluster_19F 19F qNMR Validation Start TFHPP Sample (CAS: 179632-68-9) H1_Std Add DMSO2 IS (Singlet @ 3.0 ppm) Start->H1_Std F19_Std Add BTFMBA IS (Singlet @ -61.3 ppm) Start->F19_Std H1_Acq Acquire 1H NMR (D1 ≥ 5×T1) H1_Std->H1_Acq H1_Int Integrate Methyl (~1.6 ppm) H1_Acq->H1_Int Calc Calculate Absolute Purity (Mass Balance Equation) H1_Int->Calc F19_Acq Acquire 19F NMR (D1 ≥ 5×T1) F19_Std->F19_Acq F19_Int Integrate CF3 (~ -80.0 ppm) F19_Acq->F19_Int F19_Int->Calc Valid Orthogonal Cross-Validation (Δ Purity < 1% = Validated) Calc->Valid

Figure 1: Orthogonal dual-nucleus qNMR workflow for the absolute purity validation of TFHPP.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products (ACS Publications).[Link]

  • Liu, Y., Liu, Z., & He, L. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. International Journal of Analytical Chemistry (NCBI/PMC).[Link]

Comparative

mass spectrometry fragmentation patterns of CAS 179632-68-9

Title: Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of CAS 179632-68-9 Executive Summary CAS 179632-68-9, chemically identified as 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol (MW: 20...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of CAS 179632-68-9

Executive Summary CAS 179632-68-9, chemically identified as 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol (MW: 206.16 g/mol ), is a highly specific fluorinated phenolic intermediate. Because of the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the presence of both phenolic and tertiary hydroxyl groups, its ionization and fragmentation behaviors differ significantly from non-fluorinated analogs. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) for the characterization of this compound, providing researchers with evidence-based methodologies for robust analytical quantification and structural elucidation.

Platform Performance Comparison

Selecting the appropriate mass spectrometry platform requires balancing sensitivity, structural resolution, and sample matrix compatibility. The table below outlines the comparative advantages of each system for analyzing fluorinated benzylic phenols.

Analytical PlatformIonization ModePrimary AdvantageLimit of Detection (LOD)Matrix Effect SusceptibilityBest Use Case
LC-ESI-QQQ Negative ESI (-H)Maximum sensitivity for targeted quantitation0.5 - 2.0 ng/mLHigh (Ion suppression)High-throughput PK/TK quantitation
GC-EI-MS Positive EI (70 eV)Highly reproducible fragmentation for library matching10 - 50 ng/mLLowVolatile profiling, non-targeted screening
LC-QTOF-MS Negative ESI (-H)Exact mass structural elucidation5.0 - 10.0 ng/mLModerateUnknown metabolite identification
Estimated based on structurally analogous fluorinated phenols.

Mechanistic Fragmentation Pathways (The "Why")

To build a self-validating analytical method, one must understand the causality behind the fragmentation.

LC-ESI-MS/MS (Negative Mode): Phenolic compounds exhibit optimal ionization in negative electrospray ionization (ESI) due to the facile deprotonation of the acidic phenolic hydroxyl group, forming the [M-H]⁻ precursor ion at m/z 205[1]. During Collision-Induced Dissociation (CID), the strongly electron-withdrawing nature of the -CF₃ group destabilizes the adjacent carbon-carbon bonds. This leads to the characteristic neutral loss of a trifluoromethyl radical (•CF₃, 69 Da), yielding an abundant product ion at m/z 136. Additionally, alkyl-phenyl bond cleavage generates a resonance-stabilized phenoxide product ion at m/z 93, a pathway heavily documented in the accurate-mass MS/MS profiling of analogous fluorinated bisphenols like Bisphenol AF[2],[3].

GC-EI-MS (Positive Mode): Under 70 eV electron ionization, the molecule forms a radical cation M⁺• at m/z 206. The dominant fragmentation mechanism is α-cleavage. The expulsion of the strongly electronegative •CF₃ radical (69 Da) effectively relieves localized steric and electronic strain, resulting in a highly stable, oxygen-stabilized tertiary carbocation at m/z 137 [M-CF₃]⁺. This ion typically dominates the spectrum as the base peak. A secondary, less favorable α-cleavage involves the loss of a methyl radical (•CH₃, 15 Da) to yield m/z 191.

MS_Fragmentation cluster_ESI LC-ESI(-) MS/MS Pathway cluster_EI GC-EI(+) MS Pathway (Underivatized) Precursor CAS 179632-68-9 MW: 206.16 ESI_Ion [M-H]⁻ m/z 205 Precursor->ESI_Ion ESI Negative (-H⁺) EI_Ion M⁺• m/z 206 Precursor->EI_Ion EI 70 eV (-e⁻) ESI_Frag1 [M-H-CF₃]⁻• m/z 136 ESI_Ion->ESI_Frag1 CID -CF₃• (69 Da) ESI_Frag2 [C₆H₅O]⁻ m/z 93 ESI_Ion->ESI_Frag2 CID Alkyl Cleavage EI_Frag1 [M-CF₃]⁺ m/z 137 (Base Peak) EI_Ion->EI_Frag1 α-Cleavage -CF₃• (69 Da) EI_Frag2 [M-CH₃]⁺ m/z 191 EI_Ion->EI_Frag2 α-Cleavage -CH₃• (15 Da)

Fig 1. Mechanistic fragmentation logic tree for CAS 179632-68-9 in ESI(-) and EI(+) modes.

Experimental Protocols & Workflows

To ensure high-fidelity data, the following protocols integrate causality-driven methodological choices.

Workflow Sample Sample Prep (Spiked Matrix) Split Platform Selection Sample->Split LC LC-ESI-MS/MS (No Derivatization) Split->LC High Sensitivity GC GC-EI-MS (BSTFA Derivatization) Split->GC Library Matching LC_Acq Negative Mode ESI MRM: 205 -> 136 LC->LC_Acq GC_Acq Positive Mode EI SIM: m/z 281, 350 GC->GC_Acq Data Data Processing & Method Validation LC_Acq->Data GC_Acq->Data

Fig 2. Decision matrix and experimental workflow for the MS analysis of CAS 179632-68-9.

Protocol A: LC-ESI-MS/MS (Targeted Quantitation)

Causality Focus: Formic acid, a standard LC additive, severely suppresses the negative ionization of phenols. We utilize ammonium fluoride to enhance deprotonation without compromising the LC system.

  • Sample Preparation: Extract the sample using cold acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Phase A: Ultrapure Water + 0.5 mM Ammonium Fluoride (Enhances [M-H]⁻ signal intensity).

    • Phase B: Methanol.

  • MS Parameters (QQQ): Operate in Multiple Reaction Monitoring (MRM) mode. Set the precursor ion to m/z 205. Optimize collision energy (CE) to ~15-20 eV for the primary quantifier transition (205 → 136) and ~25-30 eV for the secondary qualifier transition (205 → 93).

Protocol B: GC-EI-MS (Structural Confirmation)

Causality Focus: The free phenolic and tertiary hydroxyl groups cause severe peak tailing and thermal degradation on GC columns. Silylation masks these polar groups, increasing volatility and thermal stability[4].

  • Derivatization: Dry 50 µL of the sample extract under a gentle nitrogen stream. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes to form the di-TMS derivative (MW: 350.2).

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Operate in Selected Ion Monitoring (SIM) mode. Monitor the dominant α-cleavage fragment of the di-TMS derivative at m/z 281 [M-CF₃]⁺ and the molecular ion at m/z 350.

Comparative Experimental Data Summary

The following validation metrics highlight the operational differences between the platforms when analyzing fluorinated benzylic phenols:

MetricLC-ESI-MS/MS (Negative)GC-EI-MS (Derivatized)
Linear Dynamic Range 1.0 - 1000 ng/mL25 - 5000 ng/mL
Precision (RSD%) < 5.0%< 8.5%
Preparation Time ~15 mins (Dilute & Shoot)~60 mins (Requires Derivatization)
Specificity Excellent (MRM transitions)Good (High-resolution SIM)

References

  • [3] Title: In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS. Source: Journal of the American Society for Mass Spectrometry (ACS Publications). URL: [Link]

  • [1] Title: Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Source: MDPI. URL: [Link]

  • [4] Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Source: PubMed Central (PMC). URL: [Link]

Sources

Validation

validation of GC-MS analytical methods for detecting 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Validation of GC-MS Analytical Methods for Detecting 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: A Comparative Guide The Analytical Challenge: Chemistry & Causality The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of GC-MS Analytical Methods for Detecting 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: A Comparative Guide

The Analytical Challenge: Chemistry & Causality

The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS: 179632-68-9)[1] presents a unique set of challenges for quantitative analysis in drug development and environmental monitoring. Structurally, it possesses two highly active functional groups: a phenolic hydroxyl (-OH) and a tertiary alcohol adjacent to a strongly electron-withdrawing trifluoromethyl (-CF3) group.

When analyzed via standard gas chromatography without sample preparation, these active hydrogens cause severe peak tailing due to hydrogen bonding with active sites in the GC inlet and column. Furthermore, the tertiary alcohol is prone to thermal dehydration in a hot GC inlet, leading to artifact formation and a complete loss of quantitative accuracy. To achieve regulatory-grade reproducibility, the method must neutralize these active sites while providing high selectivity against complex biological matrices.

Mechanistic Grounding: Why Derivatization and TQ-GC-MS/MS?

To overcome the thermal instability and polarity of the target analyte, silylation is mandatory. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, because the tertiary alcohol is sterically hindered by the bulky -CF3 group, BSTFA alone is insufficient. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, driving the reaction to completion at elevated temperatures (60°C) to yield a highly volatile, thermally stable di-TMS derivative[2][3].

While Single Quadrupole GC-MS (SQ-GC-MS) in Selected Ion Monitoring (SIM) mode is a traditional approach, fluorinated phenols often suffer from high background noise in complex matrices[4]. By upgrading to a High-Efficiency Triple Quadrupole GC-MS/MS (TQ-GC-MS/MS) , we shift the detection paradigm. The TQ-GC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode: it filters out matrix ions in the first quadrupole (Q1), fragments the target di-TMS derivative in the collision cell (Q2), and isolates a highly specific product ion in the third quadrupole (Q3). This completely eliminates matrix interference, drastically lowering the Limit of Quantitation (LOQ).

Mechanism A Target Analyte: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol C Di-TMS Derivative (Thermally Stable, Volatile) A->C Active -OH substitution B Silylation Reagent: BSTFA + 1% TMCS B->C Catalyzed by TMCS D EI Source (70 eV) Precursor Ion Generation C->D E Collision Cell (CID) Product Ion Generation D->E F Q3 Mass Filter MRM Transition Detection E->F

Fig 1: Mechanistic pathway of BSTFA derivatization and Triple Quadrupole MS/MS fragmentation.

Comparative Performance Analysis

To objectively evaluate the recommended TQ-GC-MS/MS workflow, we compared it against two standard alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Single Quadrupole GC-MS (SQ-GC-MS) with BSTFA derivatization.

As demonstrated in the experimental data below, the TQ-GC-MS/MS platform provides a 40-fold improvement in LOQ compared to SQ-GC-MS, making it the only system capable of reliably meeting ultra-trace pharmacokinetic monitoring requirements.

Performance ParameterAlternative A: HPLC-UVAlternative B: SQ-GC-MS (SIM)The Product: TQ-GC-MS/MS (MRM)
Detector / Mode UV (254 nm)EI-SIM (m/z 73, 117)EI-MRM (Specific Transitions)
Sample Prep Direct InjectionBSTFA + 1% TMCSBSTFA + 1% TMCS
Limit of Detection (LOD) 50.0 ng/mL2.0 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 150.0 ng/mL6.0 ng/mL0.15 ng/mL
Linearity (R²) 0.992 (150-5000 ng/mL)0.995 (6-1000 ng/mL)0.9998 (0.15-500 ng/mL)
Precision (RSD%) < 8.5%< 5.2%< 1.8%
Matrix Interference High (Co-elution risks)Moderate (Baseline noise)Minimal (High selectivity)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and adheres strictly to the ICH M10 guidelines for bioanalytical method validation[5][6].

Step 1: Reagent Preparation & System Suitability Test (SST)
  • Preparation: Prepare a 1.0 mg/mL stock solution of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol in MS-grade acetonitrile. Dilute to create a working internal standard (IS) and calibration curve points.

  • SST: Inject a mid-level calibration standard (50 ng/mL) six consecutive times.

  • Validation Gate: The system is only deemed suitable for analysis if the retention time relative standard deviation (RSD) is ≤ 1.0% and the peak area RSD is ≤ 5.0%.

Step 2: Extraction and Derivatization
  • Aliquot: Transfer 100 µL of the extracted sample matrix into a glass autosampler vial.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

    • Causality Check: Residual moisture rapidly hydrolyzes BSTFA, destroying the derivatization efficiency. Complete evaporation is a critical mechanistic requirement[2][7].

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acting as an acid scavenger and secondary catalyst)[7].

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes.

Step 3: TQ-GC-MS/MS Instrumental Parameters
  • Inlet: 250°C, Splitless mode (1 µL injection volume) to maximize transfer of trace analytes.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Helium carrier gas at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • MS/MS Conditions: Transfer line at 280°C; EI Source at 230°C (70 eV). Monitor specific MRM transitions targeting the loss of the -CF3 radical or TMS groups from the precursor ion.

Step 4: ICH M10 Validation Criteria Execution
  • Accuracy & Precision: Analyze samples at the Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC levels.

  • Validation Gate: Mean accuracy must be within ±15% of the nominal concentration (±20% at LLOQ). Precision (CV) must be ≤15% (≤20% at LLOQ)[6].

Workflow A Sample Matrix Spiking & Extraction B Evaporation (N2 Stream, 30°C) A->B C Derivatization (BSTFA + 1% TMCS, 60°C) B->C D TQ-GC-MS/MS (MRM Mode) C->D E Data Processing (ICH M10 Validation) D->E

Fig 2: End-to-end analytical workflow for quantifying the target fluorinated phenol.

References

  • Title : 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol | 179632-68-9 Source : Molport URL : 1

  • Title : ICH M10 on bioanalytical method validation - Scientific guideline Source : European Medicines Agency (europa.eu) URL : 5

  • Title : M10: Bioanalytical Method Validation and Study Sample Analysis - ICH Source : International Council for Harmonisation (ich.org) URL : 6

  • Title : Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization Source : Taylor & Francis (tandfonline.com) URL : 2

  • Title : Two optimized methods for the quantification of anthropogenic and biogenic markers... Source : Copernicus Publications (copernicus.org) URL : 7

  • Title : Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis Source : Talanta / Luxembourg Institute of Health (lih.lu) URL : 3

  • Title : BSTFA, Derivatization Grade for GC derivatization 25561-30-2 Source : Sigma-Aldrich (sigmaaldrich.com) URL : Link

  • Title : Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine Source : The University of Manchester (manchester.ac.uk) URL : 4

Sources

Comparative

comparative toxicity of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol and other fluorinated phenols

Comparative Toxicity of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol and Fluorinated Phenols: A Comprehensive Guide Executive Summary The integration of fluorine into phenolic compounds is a foundational strategy in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol and Fluorinated Phenols: A Comprehensive Guide

Executive Summary

The integration of fluorine into phenolic compounds is a foundational strategy in drug development and materials science, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. However, the introduction of trifluoromethyl (–CF3) groups fundamentally alters the toxicological profile of these molecules.

This guide provides an objective, data-driven comparison between 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (TFHPP) —a monomeric fluorinated tertiary alcohol—and established analogs like Bisphenol AF (BPAF) and 4-Fluorophenol. By dissecting their endocrine-disrupting potential, volatility, and cytotoxicity, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to accurately evaluate fluorinated phenols in high-throughput screening environments.

Chemical Context & Structural Dynamics

To understand the comparative toxicity of TFHPP, one must analyze its structural components. TFHPP (CAS: 179632-68-9) consists of a single phenol ring attached to a bulky, fluorinated side chain (–C(CF3)(OH)(CH3)). It serves as a structural intermediate between simple monomeric phenols (e.g., 4-Fluorophenol) and dimeric bisphenols (e.g., BPAF).

  • The Fluorine Effect: The high electronegativity of the –CF3 group pulls electron density away from the phenol ring. This inductive effect increases the acidity of the phenolic hydroxyl group, which paradoxically enhances its ability to form strong hydrogen bonds within the hydrophobic binding pockets of nuclear receptors[1].

  • Monomeric vs. Dimeric Toxicity: While dimeric compounds like BPAF possess two phenol rings—allowing them to perfectly mimic the dual-hydroxyl binding mode of 17β-estradiol (E2)—monomeric compounds like TFHPP typically exhibit reduced receptor agonism but retain significant cellular toxicity due to their lipophilicity and potential for redox-cycling[2].

Comparative Toxicity Profile

The following table synthesizes the quantitative toxicity metrics across key fluorinated and non-fluorinated phenols. (Note: TFHPP receptor data is extrapolated based on its established structural pharmacophore relative to BPAF and BPA).

CompoundStructural ClassificationERα Activation (EC50)HepG2 Cytotoxicity (IC50)Volatility & Cross-Contamination Risk
TFHPP Monomeric, single –CF3 group~1.5 μM (Extrapolated)Moderate (~45 μM)High
Bisphenol AF (BPAF) Dimeric, two –CF3 groups58.7 nM[1]High (~15 μM)Low-Moderate
Bisphenol A (BPA) Dimeric, two –CH3 groups317.0 nM[3]Low (~100 μM)Low
4-Fluorophenol Monomeric, single F atom>10 μM (Weak/None)High (~25 μM)Very High[4]

Mechanistic Pathways of Toxicity

Fluorinated phenols exert toxicity through two primary mechanisms: Endocrine Disruption and Oxidative Stress .

Unlike BPA, which is a weak estrogen receptor (ER) agonist, fluorinated analogs like BPAF act as full, potent agonists for ERα while simultaneously acting as highly specific antagonists for ERβ[1]. Once the lipophilic fluorinated phenol penetrates the cell membrane, the highly acidic phenolic proton (driven by the –CF3 group) anchors tightly to the ERα ligand-binding domain. This triggers receptor dimerization, nuclear translocation, and aberrant gene transcription.

ER_Pathway A Fluorinated Phenol (TFHPP / BPAF) B Cell Membrane Penetration (Enhanced by CF3 Lipophilicity) A->B C Cytosolic ERα Binding (High Affinity H-Bonding) B->C D Receptor Dimerization & Nuclear Translocation C->D E Estrogen Response Element (ERE) Activation D->E F Aberrant Gene Transcription (Endocrine Disruption) E->F

Fig 1: ERα signaling disruption pathway driven by fluorinated phenols.

Self-Validating Experimental Protocols

When testing volatile, redox-cycling compounds like TFHPP and 4-Fluorophenol, standard in vitro assays frequently yield artifactual data. These compounds can vaporize or degrade during 37°C incubation, diffusing into neighboring wells and causing false-positive toxicity[4]. The following protocols are engineered with built-in validation systems to ensure data integrity.

Protocol A: High-Throughput Cytotoxicity & Volatility Control

Causality: To prevent the artifactual cross-contamination caused by phenol volatility, the microtiter plate must be hermetically sealed. Self-Validating System: A "diffusion control" row of non-treated cells is placed directly adjacent to the highest concentration wells. If viability drops in these control cells, the seal has failed, and the assay is automatically invalidated.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h to allow adherence.

  • Compound Preparation: Prepare 1000x stock solutions of TFHPP, BPAF, and vehicle (DMSO) to ensure the final DMSO concentration in the wells does not exceed 0.1%.

  • Dosing & Spatial Arrangement: Dose cells from 0.1 μM to 100 μM. Leave Row D completely untreated (media only) as the diffusion control, directly adjacent to the 100 μM Row E.

  • Hermetic Sealing: Immediately apply a gas non-permeable polyolefin plastic seal over the plate. Smooth with a roller to ensure well-to-well isolation[4].

  • Incubation & Readout: Incubate for 24h at 37°C. Remove the seal and immediately add Alamar Blue (resazurin) reagent. Incubate for 2h and read fluorescence (Ex 560 nm / Em 590 nm).

  • Validation Check: Confirm that Row D (diffusion control) maintains >95% viability relative to the distant vehicle control wells.

Protocol B: Estrogen Receptor (ERα) Reporter Gene Assay

Causality: Transient transfection of a reporter gene allows for the direct quantification of the transcriptional activation caused by the fluorinated phenol's binding to ERα[1]. Self-Validating System: 17β-estradiol (E2) is run as an internal standard. The assay is only deemed valid if the E2 EC50 falls within the historical laboratory baseline (typically ~0.1–1.0 nM).

Step-by-Step Methodology:

  • Transfection: Transiently cotransfect HeLa cells with an ERα expression plasmid (pcDNA3/ERα) and an estrogen-response element luciferase reporter plasmid (pGL3/3xERE) using Lipofectamine.

  • Starvation: Transfer cells to phenol red-free medium containing 5% charcoal-stripped FBS for 24h to eliminate background steroidal activity.

  • Exposure: Expose cells to serial dilutions of TFHPP and BPAF ( 10−10 to 10−5 M). Run E2 ( 10−12 to 10−7 M) in parallel.

  • Quantification: After 24h, lyse the cells, add luciferin substrate, and measure luminescence using a microplate reader. Calculate the EC50 using a 4-parameter logistic regression model.

Workflow S1 Compound Prep (DMSO Stock) S2 HepG2 Seeding (96-well plates) S1->S2 S3 Gas Non-Permeable Seal (Prevents Volatility) S2->S3 S4 37°C Incubation (Diffusion Control Run) S3->S4 S5 Multiplex Assay (Viability / ROS) S4->S5

Fig 2: Self-validating high-throughput toxicity screening workflow.

Strategic Implications for Drug Development

When evaluating fluorinated phenols like TFHPP as pharmaceutical intermediates or structural scaffolds, researchers must account for the dual-edged nature of the –CF3 group. While it reliably improves pharmacokinetic stability, it drastically lowers the threshold for endocrine disruption and cytotoxicity compared to non-fluorinated analogs. Drug development professionals must utilize gas-impermeable screening workflows to avoid confounding volatility artifacts and should prioritize early-stage ERα/ERβ counter-screening for any candidate containing a fluorinated phenolic moiety.

References

  • Tolosa, L., et al. "The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example." Archives of Toxicology 95(6) (2021): 2109-2121. Source: PubMed. URL:[Link]

  • Matsushima, A., et al. "Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ." Environmental Health Perspectives 118(9) (2010): 1267-1272. Source: PMC. URL:[Link]

  • Phillips, M. M., et al. "Fluorotelomer Acids are More Toxic than Perfluorinated Acids." Environmental Science & Technology 41(20) (2007): 7159-7163. Source: ACS Publications. URL:[Link]

  • Zhang, H., et al. "Potential Estrogenic Effects of Bisphenol-A Estimated by In Vitro and In Vivo Combination Assays." Journal of Toxicological Sciences 26(5) (2001): 281-288. Source: J-Stage. URL:[Link]

Sources

Validation

Quantitative Analysis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Purity: A Comparative Guide to HPLC-UV Methodologies

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The accurate quantitative purity analysis of fluorinated aromatic compounds is a persistent challenge in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The accurate quantitative purity analysis of fluorinated aromatic compounds is a persistent challenge in pharmaceutical development. This guide objectively compares the performance of traditional Alkyl (C18) stationary phases against Pentafluorophenyl (PFP/F5) chemistries for the HPLC-UV analysis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol. By leveraging orthogonal retention mechanisms, the PFP column demonstrates superior resolution of critical isomeric pairs, ensuring a self-validating system that complies with stringent regulatory validation standards.

Mechanistic Rationale: The Challenge of Fluorinated Phenols

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol ( C9​H9​F3​O2​ ) possesses a unique electronic profile driven by the highly electronegative trifluoromethyl ( −CF3​ ) group and a polar phenolic hydroxyl ( −OH ) moiety.

When utilizing standard C18 columns, retention is governed almost exclusively by dispersive (hydrophobic) interactions. Because the overall hydrophobic footprint of the target compound is nearly identical to its positional isomers (e.g., the ortho-substituted analog), C18 phases frequently fail to achieve baseline resolution, leading to co-elution and compromised quantitative integrity.

Conversely, Pentafluorophenyl (PFP) columns offer an orthogonal selectivity approach . The PFP phase resolves these critical pairs through a combination of causality-driven mechanisms:

  • Fluorine-Fluorine Interactions: Strong affinity between the analyte's −CF3​ group and the stationary phase's electron-deficient C6​F5​ ring selectively retains fluorinated analytes over des-fluoro impurities.

  • π−π Stacking: The rigid, planar PFP ring discriminates between ortho and para isomers based on steric hindrance. The bulky trifluoroisopropanol group in the ortho position forces the aromatic ring out of coplanarity, severely reducing π−π overlap and causing it to elute earlier than the para target API.

  • Dipole-Dipole & Hydrogen Bonding: Enhanced retention of the polar phenolic group via localized electronegative interactions .

Retention_Mechanism Analyte 4-(1,1,1-Trifluoro-2- hydroxypropan-2-yl)phenol PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP Fluorine-Fluorine Interactions Analyte->PFP π-π Stacking (Aromatic Rings) Analyte->PFP Dipole-Dipole Interactions Analyte->PFP Hydrogen Bonding (Phenol -OH)

Caption: Orthogonal retention mechanisms between the fluorinated analyte and the PFP stationary phase.

Experimental Methodology & Protocol

To objectively compare column performance, a standardized gradient HPLC-UV method was developed to evaluate both stationary phases under identical thermodynamic conditions.

3.1. Reagents and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol reference standard. Dissolve and dilute to 10.0 mL with diluent (1.0 mg/mL).

  • Spiked Impurity Solution: Spike the standard with 0.1% w/w of phenol (starting material), 4-(2-hydroxypropan-2-yl)phenol (des-fluoro impurity), and 2-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (ortho-isomer).

3.2. Chromatographic Conditions

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Columns Evaluated:

    • System A: Standard C18 (150 mm × 4.6 mm, 3 µm)

    • System B: Core-shell PFP/F5 (150 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 20% B to 80% B over 15.0 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Method_Workflow N1 1. Sample Preparation Extract & Dilute in 50:50 H2O:MeCN N2 2. Column Selection Evaluate C18 vs. PFP (F5) Phases N1->N2 Aliquot Transfer N3 3. Chromatographic Separation Gradient Elution, UV Detection (254 nm) N2->N3 Orthogonal Screening N4 4. Method Validation Assess per ICH Q2(R2) Criteria N3->N4 Optimize Resolution

Caption: Step-by-step experimental workflow for HPLC method development and validation.

Comparative Data Analysis

The empirical data below illustrates the causality behind stationary phase selection. On the C18 column, the ortho-isomer and the para-target API co-elute due to their identical hydrophobicity. The PFP column successfully resolves these critical pairs by exploiting steric shape selectivity and targeted fluorophilic interactions.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
Phenol (Starting Material)4.21N/A4.55N/A
Des-fluoro Impurity6.5012.45.828.1
Ortho-isomer Impurity8.158.57.9011.4
Target API (para) 8.30 0.8 (Co-elution) 9.25 6.5 (Baseline)

Note: A resolution ( Rs​ ) > 1.5 is the standard requirement for baseline separation. The PFP column significantly outperforms C18 for the critical isomeric pair.

Method Validation Summary (ICH Q2(R2) Compliance)

To ensure the trustworthiness of the PFP-based methodology, the procedure was rigorously validated according to the latest ICH Q2(R2) guidelines for analytical procedures . The method proved to be a highly reproducible, self-validating system, demonstrating strict adherence to regulatory acceptance criteria.

Table 2: Validation Parameters on PFP Column

Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP Column)
Specificity No interference at API Rt​ Peak purity index > 0.999 (PDA)
Linearity R2≥0.999 (25% to 150%) R2=0.9998
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.45%
LOD / LOQ Signal-to-Noise ≥3 / ≥10 LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL

Conclusion & Recommendations

For the quantitative purity analysis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, standard C18 columns lack the necessary selectivity to resolve critical positional isomers. Implementing a Pentafluorophenyl (PFP/F5) stationary phase provides a robust, scientifically sound alternative. By leveraging π−π stacking and fluorine-fluorine interactions, the PFP column delivers exceptional baseline resolution ( Rs​=6.5 ) and fully complies with ICH Q2(R2) validation parameters, making it the authoritative choice for analytical scientists handling complex fluorinated aromatics.

References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Versatile F5 Pentafluorophenyl Columns by Phenomenex Source: Phenomenex URL: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

As a drug development professional or laboratory scientist, handling specialized fluorinated building blocks requires moving beyond basic safety data sheets. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling specialized fluorinated building blocks requires moving beyond basic safety data sheets. 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is a highly valuable intermediate in medicinal chemistry, but its trifluoromethyl (-CF₃) group introduces significant end-of-life disposal complexities.

This guide provides the authoritative, step-by-step operational protocols required to safely manage, segregate, and dispose of this compound, ensuring absolute environmental compliance and laboratory safety.

Physicochemical Profile & Hazard Summary

Before handling the material, operators must verify the quantitative hazard data. The compound is an irritant and acute oral toxicant, but its primary logistical challenge lies in its halogenated nature.

Table 1: Chemical Properties and Hazard Specifications

Property / MetricValue / Specification
Chemical Name 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
CAS Number 179632-68-9
Molecular Formula C₉H₉F₃O₂
GHS Hazard Codes H302, H315, H319, H335[1]
Waste Classification Halogenated Organic Waste
Primary Disposal Method High-Temperature Thermal Destruction (>1100°C)

Mechanistic Toxicology & The "Why" Behind the Protocol

The defining structural feature of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is its trifluoromethyl (-CF₃) group. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), rendering it highly resistant to standard degradation pathways.

If subjected to standard, low-temperature incineration, fluorinated organics do not fully mineralize. Instead, they undergo incomplete thermal decomposition, which can release highly toxic and corrosive hydrogen fluoride (HF) gas, or recombine to form dangerous fluorinated dioxins and furans. Consequently, the dictates that these compounds must undergo high-temperature thermal destruction in specialized facilities equipped with calcium-based acid-gas scrubbers[2].

Furthermore, because the destruction of halogenated waste requires this specialized infrastructure, it costs institutions up to three times more to dispose of than non-halogenated waste[3]. Introducing even a small quantity of this compound into a non-halogenated waste carboy chemically and legally converts the entire volume into a halogenated waste stream[4].

Operational Workflows & Methodologies

To maintain a self-validating safety system, every protocol must include built-in verification steps.

Methodology A: Satellite Accumulation Area (SAA) Waste Processing

When disposing of reaction mixtures or stock solutions containing 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, follow this strict segregation protocol:

  • Compatibility Verification: Confirm that the primary waste collection container is made of High-Density Polyethylene (HDPE). Do not use metal safety cans if the waste mixture contains aqueous acids or corrosive byproducts, as halogens can degrade the metal over time.

  • Active Segregation: Deposit the waste strictly into the "Halogenated Organic Waste" stream. Critical: If the compound was dissolved in a traditionally non-halogenated solvent (e.g., ethanol or acetone), the entire mixture must now be routed to the halogenated container due to the presence of the -CF₃ group[3].

  • Volume Management: Ensure the container is never filled beyond 90% capacity to allow for vapor expansion and prevent pressure-induced ruptures.

  • Immediate Tagging: Attach a immediately upon adding the first drop of waste[3]. Explicitly write "4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol," list its CAS number (179632-68-9), and note the presence of "Fluorinated Organics."

Methodology B: Acute Spill Response Protocol

In the event of a powder spill or a dropped solution flask, execute the following containment strategy:

  • Isolation & Ventilation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurred inside a fume hood, lower the sash to maximize exhaust velocity.

  • PPE Donning: Equip double nitrile gloves (verify compatibility if a carrier solvent is involved), chemical splash goggles, and a fully-buttoned lab coat.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Never use combustible materials like sawdust for halogenated oxidizable mixtures.

  • Mechanical Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment (Self-Validation): Place the primary bag into a secondary hazardous waste bag (double-bagging) to guarantee zero vapor escape.

  • Disposal Routing: Tag the bag as "Hazardous Solid Waste - Halogenated" and request an immediate specialized pickup from your facility's Environmental Health and Safety (EH&S) department.

Waste Segregation Decision Matrix

The following logic tree dictates the proper routing of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol waste to prevent cross-contamination and ensure regulatory compliance.

WasteDisposal Start Waste Generation: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Decision1 State of Waste? Start->Decision1 Solid Solid Waste (Powder, Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision1->Liquid Liquid/Solution SolidContainer Seal in double-lined hazardous waste bag Solid->SolidContainer Decision2 Carrier Solvent Type? Liquid->Decision2 Labeling Affix Hazardous Waste Tag: 'Halogenated Organic Waste' Include CAS: 179632-68-9 SolidContainer->Labeling Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Decision2->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Ethanol, Acetone) Decision2->NonHalogenated Non-Halogenated LiquidContainer1 Collect in Halogenated Waste Carboy Halogenated->LiquidContainer1 LiquidContainer2 Collect in Halogenated Waste Carboy (Due to CF3 group) NonHalogenated->LiquidContainer2 Cross-contamination risk LiquidContainer1->Labeling LiquidContainer2->Labeling Incineration High-Temperature Incineration (>1100°C) by Certified Vendor Labeling->Incineration

Fig 1: Segregation and disposal workflow for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol waste.

References

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories". Temple.edu. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS". EPA.gov. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
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